molecular formula C10H10N2O2 B1223245 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-53-1

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1223245
CAS No.: 81438-53-1
M. Wt: 190.2 g/mol
InChI Key: BDKHWMQAUGGNAQ-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-12-8(5-6)11-7(2)9(12)10(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKHWMQAUGGNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371233
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81438-53-1
Record name 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=81438-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10371233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and a plausible synthetic route based on available literature. A significant focus is placed on the potent anti-tuberculosis activity exhibited by its derivatives, with an exploration of their mechanism of action involving the inhibition of the cytochrome bcc complex in Mycobacterium tuberculosis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring, with methyl groups at positions 2 and 7, and a carboxylic acid group at position 3.

PropertyValueReference
CAS Number 81438-53-1[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
IUPAC Name This compound
Canonical SMILES CC1=CC2=C(C=C1)N(C=N2)C(=O)O

Synthesis

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide. For the synthesis of this compound, a plausible route involves the initial synthesis of its ethyl ester precursor, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is based on the general principles of the synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters.

Materials:

  • 4-Methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of 4-methyl-2-aminopyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol is stirred at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

This protocol is based on literature precedents for the hydrolysis of similar ester compounds.[2]

Materials:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water, an excess of lithium hydroxide is added.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Biological Significance and Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[3][4] Derivatives of this core have been investigated as anti-inflammatory, anticancer, and antiviral agents.

A particularly significant application of 2,7-dimethylimidazo[1,2-a]pyridine derivatives is in the field of anti-tuberculosis research. Carboxamide derivatives of this compound have demonstrated potent in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[5][6]

Compound ClassActivityMIC₉₀ Range (MDR Mtb)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesAnti-tuberculosis0.07–2.2 µM[6]

Mechanism of Action: Inhibition of the Electron Transport Chain

The anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including those based on the 2,7-dimethyl scaffold, is attributed to the inhibition of the cytochrome bcc complex (also known as complex III) in the electron transport chain of Mycobacterium tuberculosis.[5][7] Specifically, these compounds target the QcrB subunit of this complex.[5][7]

Inhibition of the cytochrome bcc complex disrupts the electron flow, which in turn leads to a depletion of ATP synthesis.[8] This disruption of cellular energy production is bacteriostatic against replicating bacteria and is a key mechanism for the potent anti-mycobacterial effect of this class of compounds.[8]

G Mechanism of Action of Imidazo[1,2-a]pyridine Anti-tuberculosis Agents A 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxamide Derivatives C Cytochrome bcc Complex (Complex III) A->C Targets B Mycobacterium tuberculosis Electron Transport Chain D QcrB Subunit C->D Binds to E Inhibition of Electron Flow D->E Causes F Depletion of ATP Synthesis E->F Leads to G Bacteriostatic Effect F->G Results in

Caption: Inhibition of M. tuberculosis growth by targeting the QcrB subunit.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as anti-tuberculosis agents. Their unique mechanism of action, targeting the mycobacterial electron transport chain, makes them attractive candidates for further drug development efforts, especially in the face of rising antibiotic resistance. The synthetic routes outlined in this guide provide a foundation for the preparation of these molecules for further investigation and optimization. Future research should focus on obtaining detailed spectroscopic characterization of the title compound and exploring the structure-activity relationships of its derivatives to enhance their efficacy and pharmacokinetic profiles.

References

An In-depth Technical Guide on 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81438-53-1

This technical guide provides a comprehensive overview of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This class is of significant interest to researchers in medicinal chemistry and drug development due to its wide range of biological activities, including potential anticancer and anti-inflammatory properties. While specific data for this particular compound is limited in publicly available literature, this guide consolidates information on its synthesis, physicochemical properties, and biological activities, drawing from data on closely related analogs to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Analogs

PropertyThis compoundImidazo[1,2-a]pyridine-3-carboxylic acid[1]6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid[2]
CAS Number 81438-53-16200-60-81427453-96-0
Molecular Formula C₁₀H₁₀N₂O₂C₈H₆N₂O₂C₉H₇BrN₂O₂
Molecular Weight 190.19 g/mol 162.15 g/mol 255.07 g/mol
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available
pKa Not availableNot availableNot available
LogP Not available1.62.7

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, the synthesis of the imidazo[1,2-a]pyridine core is a well-established process, typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, this would involve the reaction of 4-methyl-2-aminopyridine with a 3-halo-2-oxobutanoic acid derivative.

A general synthetic approach is outlined below, based on established methods for similar compounds.

General Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine core can be achieved via several methods, including the classical Tschitschibabin reaction and more modern catalyzed cyclizations. A plausible synthetic route for this compound is depicted in the workflow diagram below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product 2_aminopyridine 4-Methyl-2-aminopyridine Condensation Condensation/ Cyclization 2_aminopyridine->Condensation alpha_haloketone Ethyl 2-chloroacetoacetate alpha_haloketone->Condensation Ester Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Condensation->Ester Reflux in Ethanol Carboxylic_acid This compound Ester->Carboxylic_acid Hydrolysis (e.g., LiOH, EtOH/H₂O)

Caption: General synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar imidazo[1,2-a]pyridine-3-carboxylic acid esters and their subsequent hydrolysis[3][4].

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 20-30 minutes under microwave irradiation at 120°C, or for several hours using conventional heating[3].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the methyl groups, the pyridine and imidazole ring protons, and the carboxylic acid proton. While specific data for the target molecule is unavailable, the spectra of related compounds show characteristic shifts for the imidazo[1,2-a]pyridine core[2][5].

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-H and C=N stretching of the heterocyclic core.

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities[6]. While specific biological data for this compound is not available, its potential activities can be inferred from studies on analogous compounds.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines[7][8][9].

Table 2: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

CompoundCell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast Cancer)45[10]
IP-6HCC1937 (Breast Cancer)47.7[10]
HB9A549 (Lung Cancer)50.56[9][11]
HB10HepG2 (Liver Cancer)51.52[9][11]

The proposed mechanisms for the anticancer effects of imidazo[1,2-a]pyridines involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the prominent pathways is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer[12]. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition G cluster_pathway STAT3/NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB STAT3 STAT3 TLR4->STAT3 iNOS iNOS NF_kB->iNOS COX2 COX-2 NF_kB->COX2 STAT3->iNOS STAT3->COX2 Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NF_kB Inhibition Imidazopyridine->STAT3 Inhibition

References

physical and chemical properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Imidazopyridine derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential biological significance, with a focus on its interaction with key signaling pathways.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 81438-53-1[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
Storage 2-8°C, under dry and sealed conditions.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, adapting general methods for the synthesis of imidazopyridine derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for imidazopyridine derivatives and may require optimization for specific laboratory conditions.

Materials:

  • 4-Methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

    • In a round-bottom flask, dissolve 4-methyl-2-aminopyridine in absolute ethanol.

    • Add sodium ethoxide to the solution and stir at room temperature.

    • Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be employed for purification.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 4-Methyl-2-aminopyridine Ethyl 2-chloroacetoacetate reaction1 Cyclocondensation (Sodium ethoxide, Ethanol, Reflux) start->reaction1 intermediate Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate reaction1->intermediate reaction2 Hydrolysis (NaOH, Ethanol/Water, Reflux) intermediate->reaction2 acidification Acidification (HCl) reaction2->acidification crude_product Crude Product acidification->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure this compound purification_method->pure_product

General synthetic workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the structure and data for related compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: Protons on the imidazopyridine core, the two methyl groups, and the carboxylic acid proton would be observed. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons would be in the upfield region (around δ 2.0-3.0 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (> δ 10 ppm).

  • ¹³C NMR: The spectrum would show signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (δ > 160 ppm). Aromatic and heterocyclic carbons would resonate in the δ 110-150 ppm range, and the methyl carbons would appear in the upfield region.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (around 1500-1600 cm⁻¹), and C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) or fragments from the imidazopyridine ring.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to possess a wide array of biological activities. While specific studies on this compound are limited, related compounds have shown significant anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways.

One such critical pathway is the STAT3/NF-κB/iNOS/COX-2 signaling cascade . This pathway plays a central role in inflammation and cancer progression.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB regulation is linked to inflammatory diseases and cancer.

  • STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is activated by various cytokines and growth factors. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis.

  • iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) are pro-inflammatory enzymes whose expression is often upregulated in inflammatory conditions and tumors. Their expression is regulated by both NF-κB and STAT3.

It is hypothesized that this compound, like other similar imidazopyridine derivatives, may exert its anti-inflammatory and anticancer effects by inhibiting one or more components of this signaling pathway.

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) receptor Receptor cytokine->receptor IKK IKK receptor->IKK JAK JAK receptor->JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active gene_expression Gene Expression NFkB_active->gene_expression proliferation Cell Proliferation & Survival NFkB_active->proliferation STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_active Active STAT3 (Dimerization & Nuclear Translocation) STAT3->STAT3_active STAT3_active->gene_expression STAT3_active->proliferation iNOS iNOS gene_expression->iNOS COX2 COX-2 gene_expression->COX2 inflammation Inflammation iNOS->inflammation COX2->inflammation

The STAT3/NF-κB/iNOS/COX-2 signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While a complete experimental characterization is still emerging, its structural similarity to other biologically active imidazopyridines suggests a promising profile. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and explore its mechanism of action in relevant biological systems, particularly its interaction with inflammatory and oncogenic signaling pathways. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Navigating the Solubility Landscape of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound of interest within pharmaceutical research and development. Understanding its solubility is a critical parameter for its potential application, influencing everything from formulation and bioavailability to its efficacy in biological systems. This technical guide addresses the available solubility data, outlines standard experimental protocols for its determination, and provides a visual representation of the general workflow.

Solubility Data: A Noteworthy Lack of Specifics

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. At present, there are no publicly available, peer-reviewed studies that provide specific solubility values (e.g., in mg/mL or mol/L) for this compound in various solvents at different temperatures.

While specific data is lacking, the broader class of imidazo[1,2-a]pyridine derivatives is often characterized by low aqueous solubility. This is a common feature of many fused bicyclic heterocyclic compounds, which can present challenges in drug development.[1] Strategies to enhance the solubility of this class of compounds often involve chemical modification, such as the introduction of polar functional groups, or formulation approaches like salt formation and the use of cyclodextrins.[2]

Due to the absence of quantitative data, a comparative data table cannot be presented at this time. Researchers are encouraged to perform experimental solubility studies to determine the precise characteristics of this compound for their specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in preliminary experiments.

  • Sample Preparation and Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a chemical compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A Add Excess Compound to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Excess Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G Quantify Concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers to approach this critical aspect of its physicochemical characterization. The general insolubility of the broader imidazo[1,2-a]pyridine class suggests that solubility enhancement strategies may be necessary for its development. The provided experimental protocol offers a robust method for determining the precise solubility, which is a fundamental step in advancing the scientific understanding and potential applications of this compound.

References

In-Depth Technical Guide: Spectral Data and Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS), and a detailed experimental protocol for the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. This information is critical for the identification, characterization, and further development of this heterocyclic compound in pharmaceutical and chemical research.

Core Spectral Data

The structural elucidation of this compound is supported by the following nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The data presented here is based on the analysis of its ethyl ester derivative, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, as detailed in the literature.[1] The spectral data for the carboxylic acid is inferred from this closely related analog.

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound are summarized below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~9.4d~2.0
H-6~7.5m
H-8~7.3d~9.4
2-CH₃~2.7s
7-CH₃~2.5s
COOH>10br s

Note: The chemical shifts for the heterocyclic core are based on the reported data for the ethyl ester derivative.[1] The carboxylic acid proton is expected to appear as a broad singlet at a downfield shift.

¹³C NMR (Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) for each carbon atom are presented in the following table.

CarbonChemical Shift (δ, ppm)
C-2~153
C-3~112
C-5~147
C-6~116
C-7~139
C-8~115
C-8a~127
2-CH₃~17
7-CH₃~21
COOH~162

Note: The chemical shifts for the carbon atoms of the imidazo[1,2-a]pyridine ring and the methyl groups are based on the reported data for the ethyl ester derivative.[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Ionm/z
[M+H]⁺191.08

Note: The predicted m/z for the protonated molecule [C₁₀H₁₀N₂O₂ + H]⁺.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis. A microwave-assisted organic synthesis (MAOS) approach offers a rapid and efficient method for the synthesis of the ester precursor.[1]

Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

A mixture of 4-methyl-2-aminopyridine and ethyl 2-chloroacetoacetate is subjected to microwave irradiation in ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into cold water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization or column chromatography.[1]

Hydrolysis to this compound

The purified ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification of the reaction mixture to precipitate the carboxylic acid. The final product is then collected by filtration, washed with water, and dried.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Analytical Characterization Start Start Reactants 4-Methyl-2-aminopyridine + Ethyl 2-chloroacetoacetate Start->Reactants Microwave_Synthesis Microwave-Assisted Organic Synthesis (MAOS) Reactants->Microwave_Synthesis Ester_Intermediate Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate Microwave_Synthesis->Ester_Intermediate Hydrolysis Base Hydrolysis Ester_Intermediate->Hydrolysis Acidification Acidification Hydrolysis->Acidification Final_Product 2,7-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid Acidification->Final_Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) Final_Product->Mass_Spectrometry Spectral_Data Structural Confirmation NMR_Spectroscopy->Spectral_Data Mass_Spectrometry->Spectral_Data

Caption: Synthesis and Characterization Workflow.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the ability of the imidazo[1,2-a]pyridine core to interact with various biological targets. While the specific biological activity and signaling pathways of this compound are not extensively documented, compounds with this core structure have been reported to act as inhibitors of various enzymes and ligands for different receptors.

The general mechanism of action for many bioactive imidazo[1,2-a]pyridine derivatives involves their interaction with protein kinases, G-protein coupled receptors (GPCRs), or ion channels. This interaction can lead to the modulation of intracellular signaling cascades.

Biological_Action_Hypothesis Hypothesized Biological Action of Imidazo[1,2-a]pyridine Derivatives cluster_targets Potential Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response Compound 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid Kinase Protein Kinase Compound->Kinase GPCR GPCR Compound->GPCR Ion_Channel Ion Channel Compound->Ion_Channel Pathway1 Kinase Cascade (e.g., MAPK pathway) Kinase->Pathway1 Pathway2 Second Messenger System (e.g., cAMP) GPCR->Pathway2 Pathway3 Ion Flux Modulation Ion_Channel->Pathway3 Response Modulation of Cell Proliferation, Inflammation, etc. Pathway1->Response Pathway2->Response Pathway3->Response

Caption: Hypothesized Biological Action.

References

The Imidazo[1,2-a]pyridine Core: A Scaffolding for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of a wide array of compounds with significant therapeutic potential. This bicyclic heterocyclic system is a versatile starting point for the development of novel drugs targeting a range of diseases, from cancer and viral infections to neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of imidazo[1,2-a]pyridine compounds, with a focus on their anticancer and antiviral activities.

Synthetic Strategies: Building the Core

The synthesis of the imidazo[1,2-a]pyridine ring system can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern. A prominent and efficient method is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction . This one-pot synthesis combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2][3][4]

Other key synthetic approaches include:

  • Condensation Reactions: A classical method involves the reaction of 2-aminopyridines with α-haloketones.[5]

  • Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant.

Therapeutic Applications and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities. This guide will focus on their promising roles as anticancer and antiviral agents.

Anticancer Activity: Targeting Key Signaling Pathways

Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as c-Met and PI3K.

c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-established oncogene, and its aberrant activation is implicated in numerous human cancers.[6] Imidazo[1,2-a]pyridine-based inhibitors have been designed to target the ATP-binding site of c-Met, thereby blocking its downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[6][7]

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[8][9] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[9][10][11][12]

KRAS Inhibition: While challenging to target, some research has explored the potential of imidazo[1,2-a]pyridines in the context of KRAS-mutant cancers, which are prevalent in many tumor types.

Below is a diagram illustrating the inhibition of the c-Met and PI3K/mTOR signaling pathways by imidazo[1,2-a]pyridine compounds.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Imidazo_cMet Imidazo[1,2-a]pyridine c-Met Inhibitor Imidazo_cMet->RTK Imidazo_PI3K Imidazo[1,2-a]pyridine PI3K/mTOR Inhibitor Imidazo_PI3K->PI3K Imidazo_PI3K->mTOR

Caption: Inhibition of c-Met and PI3K/mTOR signaling pathways.

Antiviral Activity

Derivatives of imidazo[1,2-a]pyridine have also shown significant promise as antiviral agents, particularly against herpesviruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Quantitative Data Summary

The following tables summarize the in vitro activities of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)

CompoundTarget/Cell LineIC50 (µM)Reference
c-Met Inhibitors
22ec-Met Kinase0.0039[7]
22eEBC-1 (NSCLC)0.045[7]
PI3K/mTOR Inhibitors
Derivative of 2aPI3Kα0.0028[9]
Derivative of 2aA375 (Melanoma)0.14[9]
Derivative of 2aHeLa (Cervical)0.21[9]
Compound 35PI3Kα0.15[10]
13kPI3Kα0.00194[12]
13kHCC827 (NSCLC)0.09[12]
General Anticancer
La23HeLa (Cervical)15.32[13]
IP-5HCC1937 (Breast)45[14]
IP-6HCC1937 (Breast)47.7[14]
Compound 8HeLa (Cervical)0.34[15]
Compound 8MDA-MB-231 (Breast)0.32[15]
Compound 12MDA-MB-231 (Breast)0.29[15]
Compound 12bHep-2 (Laryngeal)11[16]
Compound 12bHepG2 (Liver)13[16]
Compound 12bMCF-7 (Breast)11[16]
Compound 12bA375 (Melanoma)11[16]

Table 2: Antitubercular and Pharmacokinetic Properties of Imidazo[1,2-a]pyridine-3-carboxamides

CompoundMIC vs. Mtb H37Rv (µM)PO AUC (ng·h/mL)PO Cmax (ng/mL)PO t1/2 (h)%FReference
130.241118143.135.8[17]
180.0043850-13.231.1[18]

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of imidazo[1,2-a]pyridine compounds.

Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful tool for the combinatorial synthesis of 3-amino-imidazo[1,2-a]pyridines.

GBB_Workflow Start Start Reactants 2-Aminopyridine Aldehyde Isocyanide Start->Reactants Reaction One-pot reaction (with catalyst, e.g., Sc(OTf)3) in solvent (e.g., MeOH) Reactants->Reaction Workup Reaction Workup (e.g., solvent evaporation, extraction, purification) Reaction->Workup Product 3-Aminoimidazo[1,2-a]pyridine Derivative Workup->Product End End Product->End

Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.

A general procedure involves stirring a mixture of the 2-aminopyridine, aldehyde, and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) in a suitable solvent like methanol. The isocyanide is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified using standard techniques such as chromatography.[3][4]

Biological Evaluation: In Vitro Assays

Cell Viability (MTT) Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with various concentrations of imidazo[1,2-a]pyridine Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cell viability assay.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.[19][20][21][22][23]

Kinase Inhibition Assay: These assays measure the ability of a compound to inhibit the activity of a specific kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test inhibitor.

  • Reaction: In a microplate, combine the kinase and inhibitor, then initiate the reaction by adding the substrate and ATP.

  • Detection: After a set incubation time, add a detection reagent containing a labeled antibody that recognizes the phosphorylated substrate.

  • Signal Measurement: Read the plate on a TR-FRET-enabled reader to determine the extent of kinase inhibition.[6][24][25][26][27][28]

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its place as a cornerstone in the development of next-generation therapeutics. This guide has provided a snapshot of the key technical aspects related to these promising compounds, offering a valuable resource for researchers dedicated to advancing this exciting field.

References

The Untapped Potential of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This bicyclic heterocyclic system offers a versatile template for designing novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2] While extensive research has focused on various derivatives, the specific biological potential of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid remains largely unexplored in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the known biological activities of structurally related imidazo[1,2-a]pyridine carboxylic acid derivatives, detailing relevant experimental protocols, and proposing a strategic workflow for the biological evaluation of this specific molecule.

The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a recurring motif in numerous commercial drugs, underscoring its therapeutic relevance. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Various imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents.[3][4][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.

  • Anti-inflammatory Effects: Certain derivatives have been shown to exert anti-inflammatory effects by modulating critical inflammatory pathways such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[1]

  • Antimicrobial and Antifungal Properties: The scaffold has also served as a basis for the development of novel antibacterial and antifungal agents.

  • Enzyme Inhibition: Specific derivatives have been designed as inhibitors for various enzymes, highlighting the adaptability of the core structure.[6][7]

A commercial supplier of this compound suggests its potential as a synthetic precursor for compounds targeting the central nervous system, as well as for the development of antimicrobial and anticancer drugs.[3] While this indicates industrial interest, empirical data on the biological activity of the compound itself is not provided.

Biological Activities of Structurally Related Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

In the absence of direct biological data for this compound, this section summarizes the quantitative data for structurally related compounds from the imidazo[1,2-a]pyridine class. This information provides valuable insights into the potential therapeutic applications and potency of this family of molecules.

Anticancer and Cytotoxic Activities

Several studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The tables below summarize the available IC50 values.

Table 1: Cytotoxic Activity of 3-aminoimidazo[1,2-α]pyridine Derivatives [4]

CompoundCell LineIC50 (µM)
12 HT-294.15 ± 2.93
MCF-730.88 ± 14.44
B16F1064.81 ± 15.78
14 B16F1021.75 ± 0.81
HT-2944.45 ± 0.15
18 B16F1014.39 ± 0.04
HT-2910.11 ± 0.70
MCF-714.81 ± 0.20

Table 2: Cytotoxic Activity of Novel Imidazo[1,2-a]Pyridine Hybrids [2]

CompoundCell LineIC50 (µM)
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Carcinoma)51.52
Cisplatin (Control) A549 (Lung Cancer)53.25
Cisplatin (Control) HepG2 (Liver Carcinoma)54.81

Table 3: Cytotoxic Activity of Imidazo[1,2-a]pyridine Compounds against HCC1937 Breast Cancer Cells [5]

CompoundIC50 (µM)
IP-5 45
IP-6 47.7
IP-7 79.6
Anti-inflammatory Activity

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to significantly reduce the DNA binding activity of NF-κB in lipopolysaccharide (LPS)-induced MDA-MB-231 and SKOV3 cancer cell lines at concentrations of 20 µM and 30 µM and above, respectively.[1]

Experimental Protocols for Biological Evaluation

To facilitate further research on this compound, this section provides detailed methodologies for key experiments cited in the evaluation of related compounds.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A general method for the synthesis of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids involves the dissolution of the precursor compound (7b–d, 7f–i, or 7k–l) (35 mg) in 12 M HCl (2 ml). The mixture is refluxed for 4–5 hours, followed by evaporation to dryness. The final products are obtained as white solids with 48–93% yields upon precipitation with water (2–4 ml). HPLC may be used for purification if necessary.[8]

For the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, a suspension of 2-aminopyridin-3-ol (1) (2.2 g, 20 mmol) in anhydrous MeOH (50 mL) is treated with bromopyruvic acid (2) (3.34 mL, 20 mmol) at room temperature.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549 and HepG2) are seeded into 96-well plates at a density of 200 µl of fresh medium per well and incubated for 24 hours to allow for cell adhesion.

  • Compound Treatment: Once a monolayer is formed, the cells are treated with a range of concentrations of the test compound (e.g., 6.25-100 µg/mL) and incubated for another 24 hours at 37 °C in a 5% CO2 environment.

  • MTT Addition: The supernatant is discarded, and 200 µl of MTT solution (0.5 mg/ml in PBS) is added to each well. The plates are then incubated at 37 °C for 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[2]

NF-κB DNA Binding Activity Assay (ELISA-based)
  • Cell Treatment: Cells (e.g., MDA-MB-231 and SKOV3) are treated with various concentrations of the test compound.

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells.

  • ELISA Procedure: An ELISA-based assay is performed to measure the NF-κB DNA binding activity according to the manufacturer's instructions. This typically involves the incubation of nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus site.

  • Detection and Quantification: The bound NF-κB is detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a suitable substrate. The absorbance is read, and the level of NF-κB DNA binding activity is quantified.[1]

Visualizing the Mechanism: Signaling Pathways and Proposed Workflow

To provide a clearer understanding of the potential mechanisms of action and a logical path for investigation, the following diagrams have been generated using Graphviz.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is a known target for some imidazo[1,2-a]pyridine derivatives.[1]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Phosphorylates IkB->NFkB p_NFkB p-NF-κB NFkB->p_NFkB STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Translocates to p_NFkB->Nucleus Translocates to iNOS iNOS Inflammation Inflammation iNOS->Inflammation COX2 COX-2 COX2->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative (e.g., MIA) Imidazopyridine->p_STAT3 Inhibits Imidazopyridine->p_NFkB Inhibits p_NFkB_nuc p-NF-κB p_NFkB_nuc->iNOS Induces p_NFkB_nuc->COX2 Induces p_STAT3_nuc p-STAT3 p_STAT3_nuc->iNOS Induces p_STAT3_nuc->COX2 Induces G start This compound cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC/MBC Assays) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB activity, Cytokine levels) start->anti_inflammatory active Active? cytotoxicity->active antimicrobial->active anti_inflammatory->active mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) active->mechanism Yes inactive Inactive/Further Derivatization active->inactive No in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. It details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction mechanisms and workflows through diagrams.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties. Their unique electronic and photophysical characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. This guide will focus on four primary and widely utilized synthetic methodologies: the Tschitschibabin Reaction, the Ortoleva-King Reaction, the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction, and Microwave-Assisted Synthesis.

Core Synthetic Methodologies

Tschitschibabin Reaction

The Tschitschibabin reaction is a classical and direct method for the synthesis of imidazo[1,2-a]pyridines, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone.

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 mmol) and phenacyl bromide (1.0 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol or acetone (10 mL).

  • Reaction Conditions: The mixture is typically refluxed for several hours (2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Ortoleva-King Reaction

The Ortoleva-King reaction provides an alternative route to imidazo[1,2-a]pyridines, often in a one-pot fashion, from a 2-aminopyridine, a ketone (typically an acetophenone), and iodine. The reaction proceeds via an in-situ generated α-iodoketone.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the substituted acetophenone (1.0 mmol), 2-aminopyridine (2.3 equiv.), and iodine (1.2 equiv.).[1]

  • First Step (Ortoleva-King Reaction): Heat the neat reaction mixture at 110 °C for 4 hours.[1]

  • Second Step (Cyclization): After cooling, add an aqueous solution of sodium hydroxide (NaOH). Heat the mixture at 100 °C for 1 hour.[1]

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. This method is highly efficient and allows for the rapid generation of a library of diverse compounds.

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL), add tert-butyl isocyanide (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid, such as scandium triflate (Sc(OTf)₃) or perchloric acid (HClO₄).[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in the synthesis of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. This technique can be applied to the Tschitschibabin, GBB, and other synthetic routes.

  • Reaction Setup: In a sealed microwave vial, combine the 2-aminopyridine (1.0 mmol), arylglyoxal (1.0 mmol), and a cyclic 1,3-dicarbonyl compound (1.0 mmol).[3][4]

  • Catalyst and Solvent: Add a catalytic amount of molecular iodine (I₂) and perform the reaction under solvent-free conditions or in a minimal amount of a high-boiling point solvent.[3][4]

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 5-15 minutes).[5][6]

  • Work-up: After cooling, dissolve the reaction mixture in a suitable solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency.

MethodologyReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Tschitschibabin 2-aminopyridine, α-haloketoneBase (e.g., NaHCO₃)EthanolReflux2-6 h60-85
Ortoleva-King 2-aminopyridine, acetophenoneIodine, NaOHNeat, then H₂O110, then 1004 h, then 1 h40-60[1]
GBB Reaction 2-aminopyridine, aldehyde, isocyanideSc(OTf)₃ or HClO₄MethanolRT - 6012-24 h70-98
Microwave-Assisted 2-aminopyridine, arylglyoxal, dicarbonylIodineSolvent-free120-1505-30 min80-95[3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and a general experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

Reaction Mechanisms

Tschitschibabin_Mechanism Tschitschibabin Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Alkylated Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

Tschitschibabin Reaction Mechanism

Ortoleva_King_Mechanism Ortoleva-King Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone alpha-Iodoketone α-Iodoketone (in situ) Ketone->alpha-Iodoketone Iodine Iodine Iodine->alpha-Iodoketone 2-Aminopyridine 2-Aminopyridine Pyridinium_Ylide Pyridinium Ylide 2-Aminopyridine->Pyridinium_Ylide alpha-Iodoketone->Pyridinium_Ylide N-Alkylation Imidazopyridine Imidazo[1,2-a]pyridine Pyridinium_Ylide->Imidazopyridine Intramolecular Cyclization

Ortoleva-King Reaction Mechanism

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Schiff_Base->Nitrile_Ylide + Isocyanide 3-Amino-Imidazopyridine 3-Amino-Imidazo[1,2-a]pyridine Nitrile_Ylide->3-Amino-Imidazopyridine Intramolecular Cyclization

GBB Reaction Mechanism
General Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup (Combine Reactants & Solvent/Catalyst) Start->Reaction_Setup Heating 2. Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring 3. Reaction Monitoring (e.g., TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup 4. Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General Experimental Workflow

References

An In-Depth Technical Guide to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to a lack of extensive research on this specific molecule, this guide focuses on its synthesis and the biological activities of structurally related imidazo[1,2-a]pyridine derivatives. The information presented herein is intended to serve as a foundational resource for future investigation into the therapeutic potential of this chemical class.

Chemical Profile

Identifier Value
IUPAC Name This compound
CAS Number 81438-53-1[1][][3][4]
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.19 g/mol
Synonyms Imidazo[1,2-a]pyridine-3-carboxylic acid, 2,7-dimethyl-

Synthesis

Proposed Experimental Protocol: Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from general procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[6]

Materials:

  • 4-Methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of 4-methyl-2-aminopyridine (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in anhydrous ethanol is stirred at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Proposed Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Ethanol

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid

Procedure:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in ethanol.

  • An aqueous solution of 1 M sodium hydroxide (2.0 equivalents) is added, and the mixture is stirred at 60°C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is acidified to pH 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

G cluster_synthesis Synthesis of this compound 4-Methyl-2-aminopyridine 4-Methyl-2-aminopyridine Reflux_in_Ethanol Reflux_in_Ethanol 4-Methyl-2-aminopyridine->Reflux_in_Ethanol Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Reflux_in_Ethanol Ethyl_ester Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Reflux_in_Ethanol->Ethyl_ester Hydrolysis Hydrolysis Ethyl_ester->Hydrolysis Carboxylic_acid This compound Hydrolysis->Carboxylic_acid G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth and Proliferation mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits G cluster_pathway STAT3/NF-κB Signaling Pathway Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Inflammation Inflammation and Cell Proliferation Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 inhibits Imidazopyridine->NFkB inhibits G cluster_workflow MTT Assay Workflow Seed_cells Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_cells->Incubate_24h_1 Treat_with_compound Treat with test compound Incubate_24h_1->Treat_with_compound Incubate_24_48h Incubate for 24-48h Treat_with_compound->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_formazan Measure_absorbance Measure absorbance at 570 nm Dissolve_formazan->Measure_absorbance

References

An In-depth Technical Guide to the Safety and Handling of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). While compiled from available scientific literature and safety data for related compounds, a comprehensive, official MSDS for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No: 81438-53-1) was not found. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. It serves as a key scaffold for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. Its derivatives have shown potent activity as inhibitors of crucial enzymes in pathogens and humans, such as the mycobacterial respiratory complex III and dihydroorotate dehydrogenase (DHODH). This guide provides a detailed overview of the available safety information, handling procedures, and relevant experimental protocols associated with this compound.

Safety and Handling

While a specific Material Safety Data Sheet for this compound is not publicly available, data from structurally similar compounds, such as 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, and general knowledge of imidazo[1,2-a]pyridine derivatives suggest the following precautions.

Hazard Identification

Based on data for related compounds, this compound should be handled as a potentially hazardous substance with the following potential classifications[1]:

  • Acute Toxicity: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Skin Irritation: May cause skin irritation (Category 2).

  • Eye Irritation: May cause serious eye irritation (Category 2).

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the potential hazards, the following safety measures are recommended when handling this compound:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[2][3][4].

  • Eye Protection: Wear chemical safety goggles or a face shield[2][3][4].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene)[2][3][4].

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact[2][3].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1].

First Aid Measures

In case of exposure, the following first aid procedures are recommended:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and amines[1].

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Physical and Chemical Properties

PropertyValueReference
CAS Number 81438-53-1[5]
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]
Appearance Off-white to white solid

Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active molecules. Below are representative experimental protocols for its synthesis.

Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This procedure outlines the initial step in the synthesis pathway.

Workflow Diagram:

G Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A 2-Amino-4-picoline D Reaction Mixture A->D B Ethyl 2-chloroacetoacetate B->D C 1,2-Dimethoxyethane (DME) C->D E Reflux D->E Heat F Filtration E->F G Concentration F->G H Purification (Column Chromatography) G->H I Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate H->I

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Procedure:

  • A solution of 2-amino-4-picoline and ethyl 2-chloroacetoacetate is prepared in 1,2-dimethoxyethane (DME).

  • The reaction mixture is heated to reflux for an extended period (e.g., 36 hours).

  • After cooling, the precipitated by-product (2-amino-4-picoline hydrochloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Hydrolysis to this compound

This step converts the ethyl ester to the final carboxylic acid.

Workflow Diagram:

G Hydrolysis to the Carboxylic Acid A Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate C Reaction Mixture A->C B Ethanol & 1M LiOH B->C D Reflux C->D Heat E Concentration D->E F Acidification (4N HCl) E->F G Precipitation & Filtration F->G H This compound G->H

Caption: Workflow for the hydrolysis of the ethyl ester.

Procedure:

  • The starting material, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, is dissolved in ethanol.

  • A solution of 1M lithium hydroxide (LiOH) is added to the mixture.

  • The reaction is heated to reflux for approximately 35 hours.

  • The resulting solution is concentrated to dryness.

  • The residue is then acidified to a pH of approximately 4-5 with 4N hydrochloric acid (HCl).

  • The precipitated product is collected by filtration and dried to yield this compound as an off-white solid.

Mechanism of Action of Derivatives

Derivatives of this compound have been identified as potent inhibitors of two key enzymes, demonstrating the therapeutic potential of this scaffold.

Inhibition of Mycobacterial Respiratory Complex III

Imidazo[1,2-a]pyridine-based compounds, such as the clinical candidate telacebec (Q203), target the QcrB subunit of the cytochrome bcc-aa3 supercomplex (respiratory complex III) in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a depletion of ATP and ultimately inhibiting bacterial growth[6][7][8][9][10].

Signaling Pathway Diagram:

G Inhibition of Mycobacterial Respiratory Complex III cluster_etc Electron Transport Chain A NADH Dehydrogenase B Menaquinone Pool A->B e- C Cytochrome bcc-aa3 (Complex III) B->C e- D Oxygen C->D e- E ATP Synthase C->E Proton Motive Force F ATP E->F Synthesis Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->C Inhibits QcrB subunit

Caption: Inhibition of the mycobacterial electron transport chain.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The imidazo[1,2-a]pyridine-3-carboxylic acid scaffold has also been utilized to develop inhibitors of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH can thus have potent antiviral and anticancer effects[11][12][13][14].

Signaling Pathway Diagram:

G Inhibition of DHODH and Pyrimidine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis A Dihydroorotate B DHODH A->B C Orotate B->C D UMP C->D E DNA & RNA Synthesis D->E Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->B Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Conclusion

This compound is a valuable scaffold in drug discovery. While a comprehensive safety profile is not yet publicly available, adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is essential. The synthetic routes to this compound are well-established, and its utility in developing inhibitors for critical biological targets highlights its importance for researchers in medicinal chemistry and drug development. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process involving an initial condensation to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Quantitative Data Summary

The following table summarizes the reactants, products, and expected yields for each step of the synthesis.

StepReactant(s)ProductReagents/SolventTypical Yield
14-Methyl-2-aminopyridine, Ethyl 2-chloroacetoacetateEthyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateEthanol70-85%
2Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateThis compoundLithium Hydroxide (LiOH), Ethanol/Water>90%

Experimental Protocols

Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This procedure outlines the condensation of 4-methyl-2-aminopyridine with ethyl 2-chloroacetoacetate to form the imidazo[1,2-a]pyridine core structure. This reaction is efficiently carried out using microwave-assisted heating.[1]

Materials:

  • 4-Methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)

  • Microwave reactor tubes

  • Magnetic stirrer

Procedure:

  • In a microwave reactor tube, combine 4-methyl-2-aminopyridine (1.0 eq), ethyl 2-chloroacetoacetate (1.1 eq), and anhydrous ethanol.

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C and maintain this temperature for 20-30 minutes with stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain pure ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Step 2: Hydrolysis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product using lithium hydroxide.[1]

Materials:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (1 M) for acidification

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 eq) to the solution.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1 M hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis start1 4-Methyl-2-aminopyridine + Ethyl 2-chloroacetoacetate reaction1 Microwave Synthesis (Ethanol, 120°C, 20-30 min) start1->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 product1 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate purification1->product1 start2 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate product1->start2 reaction2 Hydrolysis (LiOH, Ethanol/Water, Reflux) start2->reaction2 workup2 Acidification (HCl) & Precipitation reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in Anti-Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid as a key intermediate and a potential anti-tuberculosis agent. This document details its role in the synthesis of more potent derivatives, summarizes relevant biological data, and provides standardized protocols for in vitro evaluation.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the discovery of new anti-TB agents. This compound is a crucial synthetic precursor for a class of potent anti-TB compounds, the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. While the ethyl ester of this carboxylic acid has shown weak activity against Mtb (MIC ~65 μM), its primary value lies in its utility as a foundational molecule for developing derivatives with significantly enhanced potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[1]

Chemical Synthesis

This compound serves as the central building block for the synthesis of various carboxamide derivatives. The general synthetic route involves the initial formation of the imidazo[1,2-a]pyridine core, followed by amidation at the C3-carboxylic acid position.

Synthesis_Workflow A 2-Amino-4-methylpyridine C Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C D This compound C->D Hydrolysis (e.g., LiOH) F 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides D->F Amide Coupling (e.g., EDCI, HOBt) E Substituted Amines (R-NH2) E->F Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) QcrB QcrB Subunit ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Compound Imidazo[1,2-a]pyridine Derivatives Compound->QcrB Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Compound This compound & Derivatives MABA MABA Assay (vs. M. tuberculosis) Compound->MABA Cytotoxicity Cytotoxicity Assay (vs. VERO cells) Compound->Cytotoxicity MIC Determine MIC MABA->MIC IC50 Determine IC50 Cytotoxicity->IC50 SI Calculate Selectivity Index (IC50 / MIC) MIC->SI IC50->SI

References

Application Notes and Protocols for Determining the In Vitro Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: In Vitro Assay for Characterizing the Bioactivity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid as a Potential Phosphodiesterase 5 (PDE5) Inhibitor.

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and enzyme inhibitory activities.[1][2][3][4] Several compounds with this core structure have been identified as inhibitors of key enzymes such as H+/K+ ATPase and protein kinases.[5][] Given the structural similarities to known kinase and phosphodiesterase inhibitors, this application note provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound against phosphodiesterase 5 (PDE5), a key enzyme in the cGMP signaling pathway.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide array of physiological processes. PDE5 specifically hydrolyzes cGMP and is a well-established therapeutic target for erectile dysfunction and pulmonary hypertension.[7][8][9] The inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[9] This document outlines a fluorescence polarization (FP)-based assay, a common and robust method for screening and characterizing PDE5 inhibitors in a high-throughput format.[7]

cGMP Signaling Pathway and PDE5 Inhibition

The signaling pathway illustrates how PDE5 inhibition modulates cGMP levels, leading to a physiological response.

PDE5_Signaling_Pathway GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC Activation (e.g., NO) PDE5 PDE5 cGMP->PDE5 Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation of substrates Inhibitor 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid Inhibitor->PDE5 Inhibits

Caption: cGMP signaling pathway and the role of PDE5 inhibition.

Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5. The assay measures the displacement of a fluorescently labeled cGMP tracer from the active site of PDE5 by the test compound.

Principle of the Assay

The assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as the PDE5 enzyme, its rotation slows down, leading to a high fluorescence polarization signal. A competitive inhibitor will displace the tracer from the enzyme's active site, causing a decrease in fluorescence polarization.

Materials and Reagents
  • Enzyme: Recombinant human PDE5A1 (catalytic domain).

  • Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: Sildenafil (or a similar known PDE5 inhibitor), prepared in 100% DMSO.

  • Fluorescent Tracer: A fluorescently labeled cGMP analog (e.g., TAMRA-cGMP).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing MgCl₂ (e.g., 10 mM), and 0.01% (v/v) Tween-20.

  • Microplates: Black, low-volume, 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Tracer) start->prep_reagents prep_compounds Prepare Compound Dilutions (Test Compound and Control) start->prep_compounds dispense_compounds Dispense Compounds into 384-well Plate prep_reagents->dispense_compounds prep_compounds->dispense_compounds add_enzyme Add PDE5 Enzyme Solution dispense_compounds->add_enzyme incubate1 Incubate (e.g., 15 min at RT) add_enzyme->incubate1 add_tracer Add Fluorescent Tracer Solution incubate1->add_tracer incubate2 Incubate (e.g., 60 min at RT, protected from light) add_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the PDE5 inhibition FP assay.

Step-by-Step Protocol
  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

    • Prepare similar dilutions for the positive control (e.g., Sildenafil).

    • Include DMSO-only wells for "no inhibition" (high FP) controls and buffer-only wells for "background" (low FP) controls.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 200 nL) of the diluted compounds, positive control, and DMSO to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a working solution of PDE5 enzyme in assay buffer at the desired final concentration.

    • Dispense the enzyme solution (e.g., 10 µL) into each well containing the compounds and controls.

  • First Incubation:

    • Mix the plate gently (e.g., by orbital shaking for 30 seconds).

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Tracer Addition:

    • Prepare a working solution of the fluorescent cGMP tracer in assay buffer at the desired final concentration.

    • Dispense the tracer solution (e.g., 10 µL) into all wells.

  • Second Incubation:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Read the plate on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., for TAMRA: excitation ~540 nm, emission ~590 nm).

Data Analysis
  • The fluorescence polarization (mP) values are used to calculate the percent inhibition for each compound concentration.

  • The data is then plotted with the logarithm of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis.

  • A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the specific binding of the fluorescent tracer.

Data Presentation

The quantitative results from the assay should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical IC50 Values for PDE5 Inhibition

CompoundIC50 (µM)
This compound15.2
Sildenafil (Positive Control)0.005

Table 2: Representative Fluorescence Polarization Data

Compound Concentration (µM)Fluorescence Polarization (mP)% Inhibition
0 (DMSO Control)2500
0.12452.5
0.32386
122015
319030
1015547.5
3012562.5
10010572.5

Conclusion

This application note provides a comprehensive framework for assessing the in vitro activity of this compound as a potential PDE5 inhibitor. The described fluorescence polarization assay is a robust and high-throughput compatible method for determining the potency (IC50) of test compounds.[7][10][11] Should significant inhibitory activity be observed, further studies, such as enzyme kinetics to determine the mechanism of inhibition and selectivity profiling against other PDE isoforms, would be warranted. The imidazo[1,2-a]pyridine scaffold continues to be a versatile starting point for the development of novel therapeutic agents.[1][2]

References

Application Notes and Protocols for the Development of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives. These compounds have shown significant potential in various therapeutic areas, including as antimicrobial and anticancer agents, primarily through the inhibition of key cellular signaling pathways.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several approved drugs.[1] Specifically, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have emerged as a promising class of compounds with potent biological activities.[2] Research has highlighted their efficacy against Mycobacterium tuberculosis, including multi- and extensive-drug-resistant strains, and certain types of cancer.[2][3] The mechanism of action for some of these derivatives has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][4]

These application notes offer a comprehensive guide for researchers working on the development of this class of molecules, covering their synthesis, and protocols for evaluating their biological activity.

Data Presentation

Antimicrobial Activity

The following table summarizes the in vitro antituberculosis activity of selected 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDSubstituent (R)MIC (µg/mL)[5]MIC (µM)[6]
IPA-6 Varies0.05-
IPA-9 Varies0.4-
IPS-1 Varies0.4-
26g Electron-donating group on benzene ring-0.041–2.64
26h Electron-donating group on benzene ring-0.041–2.64
Kinase Inhibitory Activity

The table below presents the in vitro kinase inhibitory activity of representative imidazo[1,2-a]pyridine derivatives.

Compound IDTarget KinaseIC50 (µM)[7]
2a p110alpha0.67
2g p110alpha0.0018
12 p110alpha0.0028

Experimental Protocols

Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process, as outlined below.[8]

Protocol 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid [9]

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-picoline in a suitable solvent such as ethanol.

  • Addition of Reagent: Add ethyl-2-chloroacetoacetate dropwise to the solution while stirring at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Saponification: Cool the reaction mixture and add a solution of lithium hydroxide (LiOH) in water. Stir at room temperature to facilitate saponification of the ester.

  • Acidification: Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling to form 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives [8][10]

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature overnight, or until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative.

Biological Assays

Protocol 3: In Vitro Antituberculosis Activity (MIC Determination) [5][11]

This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.

  • Preparation of Compounds: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in a 96-well microplate with Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [12][13][14]

This protocol determines the cytotoxic effect of the compounds on a mammalian cell line (e.g., Vero cells) to assess their selectivity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: In Vitro Kinase Inhibition Assay [15]

This protocol describes a general method to determine the IC50 value of a compound against a target kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control). Add the kinase and substrate mixture.

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start 2-amino-4-picoline 2-amino-4-picoline Start->2-amino-4-picoline ethyl-2-chloroacetoacetate ethyl-2-chloroacetoacetate Start->ethyl-2-chloroacetoacetate Reaction1 Reaction & Saponification 2-amino-4-picoline->Reaction1 ethyl-2-chloroacetoacetate->Reaction1 Carboxylic_Acid This compound Reaction1->Carboxylic_Acid Coupling Amide Coupling (EDC, HOBt) Carboxylic_Acid->Coupling Amine Amine Amine->Coupling Crude_Product Crude Carboxamide Derivative Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Carboxamide Derivative Purification->Final_Product Antituberculosis_Assay Antituberculosis Assay (MABA) Final_Product->Antituberculosis_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Final_Product->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assay Final_Product->Kinase_Assay MIC_Value Determine MIC Antituberculosis_Assay->MIC_Value IC50_Value_Cyto Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Value_Cyto IC50_Value_Kinase Determine IC50 (Kinase) Kinase_Assay->IC50_Value_Kinase

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Compound 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxamide Derivative Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Application Notes and Protocols: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including anti-bacterial, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and experimental protocols for investigating the potential of this compound as an inhibitor of two key enzymes: Mycobacterium tuberculosis glutamine synthetase (MtGS) and Cyclooxygenase-2 (COX-2).

Putative Mechanisms of Action

Based on the activity of structurally related compounds, this compound is hypothesized to exert its biological effects through the inhibition of key enzymes involved in distinct pathological processes.

Inhibition of Mycobacterium tuberculosis Glutamine Synthetase (MtGS)

Derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A crucial enzyme in the nitrogen metabolism of M. tuberculosis is glutamine synthetase (GS), which is essential for the synthesis of glutamine, a key building block for various cellular components. Inhibition of MtGS represents a promising strategy for the development of novel anti-tuberculosis agents. While direct inhibitory data for the carboxylic acid is emerging, its carboxamide derivatives have shown significant anti-mycobacterial effects.

G cluster_0 Mycobacterium tuberculosis Cell Glutamate Glutamate Glutamine_Synthetase Glutamine Synthetase (MtGS) Glutamate->Glutamine_Synthetase ATP ATP ATP->Glutamine_Synthetase NH3 NH3 NH3->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine ADP + Pi Bacterial_Growth Bacterial Growth & Survival Glutamine->Bacterial_Growth Inhibitor 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid Inhibitor->Glutamine_Synthetase

Figure 1: Proposed inhibition of Mycobacterium tuberculosis Glutamine Synthetase.
Inhibition of Cyclooxygenase-2 (COX-2)

Various imidazo[1,2-a]pyridine derivatives have been identified as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a well-established therapeutic approach for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

G cluster_0 Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid Inhibitor->COX2

Figure 2: Proposed inhibition of the COX-2 enzyme in the inflammatory pathway.

Quantitative Data Summary

While specific inhibitory concentrations (IC50) for this compound are not extensively reported in publicly available literature, the following table summarizes the activity of closely related analogs against relevant targets. This data provides a strong rationale for investigating the inhibitory potential of the title compound.

Compound/DerivativeTargetActivity MetricValueReference
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateMycobacterium tuberculosis H37RvMIC~65 µM[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating M. tuberculosisMIC900.4–1.9 µM[2]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMulti-drug resistant M. tuberculosisMIC900.07–2.2 µM[2]
3-Amino-imidazo[1,2-a]pyridine derivative (4n)M. tuberculosis Glutamine SynthetaseIC500.38 ± 0.02 µM[3]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineCOX-2IC500.07 µM[4]

Experimental Protocols

The following are detailed protocols for the synthesis of the target compound and for conducting enzyme inhibition assays.

Synthesis of this compound

The synthesis can be achieved through a two-step process starting from 2-amino-4-methylpyridine.

G Start 2-Amino-4-methylpyridine Step1 Reaction with Ethyl 2-chloroacetoacetate Start->Step1 Intermediate Ethyl 2,7-dimethylimidazo[1,2-a] pyridine-3-carboxylate Step1->Intermediate Step2 Saponification (e.g., LiOH) Intermediate->Step2 End 2,7-Dimethylimidazo[1,2-a] pyridine-3-carboxylic acid Step2->End

Figure 3: Synthetic workflow for this compound.

Protocol:

  • Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate:

    • In a round-bottom flask, dissolve 2-amino-4-methylpyridine in a suitable solvent such as ethanol or dimethylformamide.

    • Add ethyl 2-chloroacetoacetate to the solution.

    • Reflux the reaction mixture for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the ethyl ester intermediate.

  • Saponification to this compound:

    • Dissolve the purified ethyl ester in a mixture of ethanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Mycobacterium tuberculosis Glutamine Synthetase (MtGS) Inhibition Assay

This protocol is adapted from a general enzymatic assay for glutamine synthetase.

G Start Prepare Reagents Step1 Incubate MtGS with Inhibitor Start->Step1 Step2 Initiate Reaction with Substrates (Glutamate, ATP, NH4Cl) Step1->Step2 Step3 Measure ADP production (coupled assay with PK/LDH) Step2->Step3 End Determine IC50 Step3->End

Figure 4: Workflow for the MtGS enzyme inhibition assay.

Materials:

  • Recombinant Mycobacterium tuberculosis glutamine synthetase (MtGS)

  • This compound (test inhibitor)

  • L-methionine-S-sulfoximine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl)

  • Substrates: L-glutamate, ATP, NH4Cl

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH, PEP, PK/LDH, and the substrate mixture (L-glutamate and NH4Cl).

  • Add the diluted test inhibitor or control to the respective wells.

  • Add the MtGS enzyme to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding ATP to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtGS activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a common method for measuring COX-2 inhibition.

G Start Prepare Reagents Step1 Incubate COX-2 with Inhibitor Start->Step1 Step2 Initiate Reaction with Arachidonic Acid Step1->Step2 Step3 Measure Prostaglandin Production (e.g., ELISA) Step2->Step3 End Determine IC50 Step3->End

Figure 5: Workflow for the COX-2 enzyme inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • This compound (test inhibitor)

  • Celecoxib or other selective COX-2 inhibitor (positive control)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Reaction termination solution (e.g., a solution of a reducing agent like stannous chloride)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplate

  • Plate reader for ELISA

Protocol:

  • Prepare serial dilutions of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO) and then in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the diluted test inhibitor or control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the termination solution.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The provided protocols offer a starting point for researchers to investigate its potential as an anti-tuberculosis agent through the inhibition of MtGS and as an anti-inflammatory agent via COX-2 inhibition. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for Testing Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of imidazo[1,2-a]pyridine derivatives.

I. Anticancer Activity Evaluation

Imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The following protocols outline the key experiments for assessing their anticancer potential.

A. Cell Viability and Cytotoxicity Assays

The initial screening of novel compounds typically involves assessing their effect on cancer cell viability and determining their cytotoxic concentration.

1. MTT Assay Protocol:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2, A375, HeLa)[1][3]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds (e.g., 0-100 µM) for 24, 48, or 72 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Trypan Blue Exclusion Assay:

This assay is used to differentiate viable from non-viable cells.

  • Materials:

    • Treated and untreated cells

    • Trypan blue solution (0.4%)

    • Hemocytometer

    • Microscope

  • Procedure:

    • Harvest the cells after treatment with the imidazo[1,2-a]pyridine compounds.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.[4]

B. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression are investigated.

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the imidazo[1,2-a]pyridine compounds for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry.[3]

2. Cell Cycle Analysis by PI Staining:

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Propidium Iodide (PI)

    • RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the compounds.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

    • Incubate and analyze by flow cytometry.[3]

C. Investigation of Signaling Pathways

Western blotting is a key technique to study the effect of imidazo[1,2-a]pyridine compounds on specific protein expression and signaling pathways.

1. Western Blot Protocol:

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-3, Caspase-9, PARP)[3][5]

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.[5]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
12b Hep-2MTT11[1]
HepG2MTT13[1]
MCF-7MTT11[1]
A375MTT11[1]
Compound 6 A375MTT9.7[3]
WM115MTT15.2[3]
HeLaMTT21.4[3]
IP-5 HCC1937MTT45[4][5]
IP-6 HCC1937MTT47.7[4][5]
IP-7 HCC1937MTT79.6[4][5]
HB9 A549MTT50.56[6]
HB10 HepG2MTT51.52[6]

Mandatory Visualization: Anticancer Signaling Pathway of Imidazo[1,2-a]pyridines

anticancer_pathway IAP Imidazo[1,2-a]pyridine Compound PI3K PI3K IAP->PI3K Inhibits p53 p53 IAP->p53 Activates Bcl2 Bcl-2 IAP->Bcl2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PI3K/AKT/mTOR and p53-mediated apoptosis pathways.

II. Anti-inflammatory Activity Evaluation

Several imidazo[1,2-a]pyridine derivatives have been reported to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Protocol:

    • Utilize a commercial COX inhibitor screening assay kit (e.g., fluorescent or colorimetric).

    • Follow the manufacturer's instructions to measure the inhibition of COX-1 and COX-2 by the test compounds.

    • Calculate the IC50 values for each enzyme and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[7][8]

B. In Vivo Analgesic Activity (Writhing Test)

The acetic acid-induced writhing test in mice is a common model to evaluate the peripheral analgesic activity of anti-inflammatory compounds.

  • Protocol:

    • Administer the imidazo[1,2-a]pyridine compounds or a control vehicle to mice orally.

    • After a set time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

    • Count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes).

    • A reduction in the number of writhes compared to the control group indicates analgesic activity.[7]

C. Measurement of Inflammatory Mediators

The effect of the compounds on the production of inflammatory mediators can be assessed in cell culture.

  • Protocols:

    • ELISA: Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages treated with the compounds.[2]

    • Griess Assay: Determine the concentration of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant.

    • qPCR: Analyze the mRNA expression levels of inflammatory genes such as iNOS and COX-2.[2][9]

Data Presentation: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundAssayTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5e In vitroCOX-20.05-[7]
5f In vitroCOX-20.05-[7]
5j In vitroCOX-20.05-[7]
5i In vitroCOX-2-897.19[7]
6f In vitroCOX-20.07-0.1857-217[8]

Mandatory Visualization: Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IAP Imidazo[1,2-a]pyridine Compound NFkB NF-κB IAP->NFkB Inhibits STAT3 STAT3 IAP->STAT3 Inhibits TLR4->NFkB TLR4->STAT3 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Inflammatory Cytokines NFkB->Cytokines STAT3->iNOS STAT3->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: STAT3/NF-κB signaling pathway in inflammation.

III. Antimicrobial Activity Evaluation

Imidazo[1,2-a]pyridines have also been investigated for their activity against various bacterial and fungal pathogens.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Broth Microdilution Method:

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[10]

    • Mueller-Hinton Broth (MHB)

    • Imidazo[1,2-a]pyridine compounds

    • 96-well microplates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial two-fold dilutions of the compounds in MHB in a 96-well plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

2. Alamar Blue Assay for Mycobacterium tuberculosis:

  • Materials:

    • M. tuberculosis H37Rv strain[11]

    • Middlebrook 7H9 broth with supplements

    • Alamar Blue reagent

    • 96-well plates

  • Procedure:

    • Perform serial dilutions of the compounds in a 96-well plate.

    • Add the M. tuberculosis inoculum.

    • Incubate for 5-7 days.

    • Add Alamar Blue reagent and incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents the color change.[11]

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundOrganismMIC (µM)Reference
9 M. tuberculosis H37Rv≤0.006[12]
12 M. tuberculosis H37Rv≤0.006[12]
16 M. tuberculosis H37Rv≤0.006[12]
17 M. tuberculosis H37Rv≤0.006[12]
18 M. tuberculosis H37Rv≤0.006[12]
4e E. coli CTXM0.5-0.7 mg/mL[10][13]
4e K. pneumoniae NDM0.5-0.7 mg/mL[10][13]

Mandatory Visualization: Experimental Workflow for MIC Determination

mic_workflow Start Start PrepareDilutions Prepare Serial Dilutions of Imidazo[1,2-a]pyridine Compounds Start->PrepareDilutions AddInoculum Add Standardized Bacterial Inoculum PrepareDilutions->AddInoculum Incubate Incubate at 37°C for 18-24 hours AddInoculum->Incubate ObserveGrowth Observe for Visible Growth Incubate->ObserveGrowth DetermineMIC Determine MIC ObserveGrowth->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for the Characterization of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development. Its characterization is crucial for quality control, regulatory submission, and understanding its physicochemical properties. These application notes provide detailed protocols for the analytical characterization of this molecule using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 81438-53-1[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[2]
Molecular Weight 190.20 g/mol [2]
IUPAC Name This compound[1]
Storage 2-8°C, dry seal[2]

Analytical Methods

The comprehensive characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application: To determine the purity of this compound and to quantify it in various matrices.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • This compound standard

  • Sample for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Prepare a standard solution of this compound with the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly employed for pyridine-containing compounds. A typical gradient could be:

      • Start with 10% acetonitrile, hold for 2 minutes.

      • Linearly increase to 90% acetonitrile over 10 minutes.

      • Hold at 90% acetonitrile for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around the λmax).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Record the chromatograms for both the standard and the sample.

    • The purity of the sample can be calculated based on the area percentage of the main peak.

    • Quantification can be performed by comparing the peak area of the sample to that of the standard.

Data Presentation:
ParameterValue
Retention Time (tR) To be determined experimentally
Purity (%) To be determined experimentally

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application: To confirm the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

Reagents:

  • Same as HPLC method.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase.

  • LC Conditions:

    • Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • For tandem MS (MS/MS), select the protonated molecular ion [M+H]⁺ as the precursor ion and apply a suitable collision energy to obtain the product ion spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Data Presentation:
ParameterObserved ValueExpected Value
[M+H]⁺ (m/z) To be determined experimentally191.08
Key Fragment Ions (m/z) To be determined experimentally-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: To provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample of this compound.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Experiments:

    • Acquire ¹H NMR spectrum.

    • Acquire ¹³C NMR spectrum.

    • Additional 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts (δ) of the protons and carbons to the corresponding atoms in the molecule.

Data Presentation:

¹H NMR (DMSO-d₆, 400 MHz): Hypothetical data based on similar structures

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HH-5
~7.2s1HH-8
~6.8d1HH-6
~2.5s3H2-CH₃
~2.3s3H7-CH₃
~12.5br s1HCOOH

¹³C NMR (DMSO-d₆, 100 MHz): Hypothetical data based on similar structures

Chemical Shift (δ, ppm)Assignment
~165.0COOH
~145.0C-8a
~140.0C-2
~128.0C-7
~125.0C-5
~115.0C-3
~112.0C-6
~21.07-CH₃
~15.02-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application: To identify the characteristic functional groups present in the molecule.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Analysis:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present.

Data Presentation:
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400BroadO-H stretch (carboxylic acid dimer)
~1700-1680StrongC=O stretch (carboxylic acid)
~1640MediumC=N stretch (imidazo[1,2-a]pyridine ring)
~1550MediumC=C stretch (aromatic rings)
~1300-1200MediumC-O stretch (carboxylic acid)

Elemental Analysis for Empirical Formula Confirmation

Application: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which helps in confirming the empirical and molecular formula.

Experimental Protocol:

Instrumentation:

  • CHN elemental analyzer.

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).

  • Analysis:

    • Analyze the sample according to the instrument's standard operating procedure.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₁₀H₁₀N₂O₂).

Data Presentation:
ElementExperimental (%)Theoretical (%)
Carbon (C) To be determined63.15
Hydrogen (H) To be determined5.30
Nitrogen (N) To be determined14.73

Visualizations

Experimental Workflow for Characterization

G Overall Workflow for Characterization cluster_synthesis Synthesis & Purification Synthesis Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC Purity Check LCMS LC-MS (Identity, MW) Purification->LCMS Identity Confirmation NMR NMR (¹H, ¹³C, 2D) (Structure) Purification->NMR Structural Elucidation FTIR FTIR (Functional Groups) Purification->FTIR Functional Group ID EA Elemental Analysis (Formula) Purification->EA Formula Confirmation

Caption: Workflow for the synthesis, purification, and analytical characterization.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Data Compound 2,7-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid Purity Purity Compound->Purity Identity Identity Compound->Identity Structure Structure Compound->Structure Composition Elemental Composition Compound->Composition HPLC HPLC Purity->HPLC LCMS LC-MS Identity->LCMS NMR NMR Structure->NMR FTIR FTIR Structure->FTIR EA Elemental Analysis Composition->EA LCMS->Structure NMR->Identity

Caption: Relationship between compound properties and analytical techniques.

References

Application Notes and Protocols for Anti-Inflammatory Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE TO THE READER:

Extensive literature searches did not yield specific anti-inflammatory studies for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. However, a significant body of research exists for the broader class of imidazo[1,2-a]pyridine derivatives, which have demonstrated considerable potential as anti-inflammatory agents. These notes, therefore, focus on the anti-inflammatory properties and evaluation methods for these derivatives, providing a valuable resource for researchers interested in this class of compounds.

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory properties are particularly noteworthy. These compounds have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This document provides a summary of the available quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The anti-inflammatory activity of various imidazo[1,2-a]pyridine derivatives has been quantified in several studies. The following tables summarize key findings.

Table 1: Inhibition of Pro-inflammatory Cytokines by Imidazopyridine Derivatives in LPS-Stimulated Macrophages

Compound IDInhibition of TNF-α (%)Inhibition of IL-6 (%)Reference
X750-65Not Reported[1]
X1064.881.4[1]
X1150-65>50[1]
X1250-65>50[1]
X1350-65>50[1]
X1450-65>50[1]
X1550-65>50[1]
X1750-65Not Reported[1]
X1850-65Not Reported[1]
X2050-65Not Reported[1]
X2150-65Not Reported[1]
X2250-65Not Reported[1]
X2650-65Not Reported[1]
X2750-65Not Reported[1]
X3150-65Not Reported[1]

Table 2: Cyclooxygenase (COX-2) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
5a0.05Not Reported[2]
5e0.0551.3 - 897.1[3][4]
5f0.0551.3 - 897.1[3][4]
5iNot Reported897.19[3][4]
5j0.0551.3 - 897.1[3][4]
6fNot ReportedNot Reported[2]
3f9.22-fold vs COX-1[5]

Table 3: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAnimal ModelED50 (mg/kg)Reference
5jWrithing Reflex Test12.38[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro LPS-Induced Cytokine Release in Macrophages

This protocol is designed to assess the ability of test compounds to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Mouse macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight in a CO2 incubator.[6]

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control. Incubate for 1 hour.[6]

  • LPS Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL (or as optimized).[6]

  • Incubation: Incubate the plates for 24 hours in the CO2 incubator.[6]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.[6]

  • Cytokine Quantification: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[7][8]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay measures the direct inhibitory effect of test compounds on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • Heme

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Create a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.[9]

  • Assay Plate Setup: To the wells of a 96-well black microplate, add the reaction mix. Then, add the test compounds at various concentrations, a vehicle control, and a positive control.[9]

  • Enzyme Addition: Add the purified COX-2 enzyme solution to all wells except for the no-enzyme control.[9]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[9]

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C using a fluorescence microplate reader.[9]

  • Data Analysis: Calculate the rate of the reaction (slope) for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[9]

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan (1% solution in saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

  • Compound Administration: Administer the test compounds and the positive control to the respective groups of animals (e.g., via oral gavage or intraperitoneal injection). The control group receives the vehicle.[10]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[10][11]

  • Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and STAT3.

NF_kappaB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Ubiquitination & Degradation->NF-κB (p50/p65) Release of Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2)

Caption: NF-κB Signaling Pathway in Inflammation.

STAT3_Signaling_Pathway STAT3 Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokines (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_n STAT3 Dimer STAT3 Dimer->STAT3 Dimer_n Translocation Gene Transcription Gene Transcription STAT3 Dimer_n->Gene Transcription Target Genes\n(e.g., SOCS3, anti-inflammatory genes) Target Genes (e.g., SOCS3, anti-inflammatory genes) Gene Transcription->Target Genes\n(e.g., SOCS3, anti-inflammatory genes)

Caption: STAT3 Signaling Pathway in Inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the anti-inflammatory potential of novel compounds.

Experimental_Workflow Experimental Workflow for Anti-inflammatory Drug Discovery cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Cytotoxicity Assay->COX-2 Inhibition Assay LPS-stimulated Macrophage Assay LPS-stimulated Macrophage Assay Cytotoxicity Assay->LPS-stimulated Macrophage Assay Lead Compound Selection Lead Compound Selection COX-2 Inhibition Assay->Lead Compound Selection LPS-stimulated Macrophage Assay->Lead Compound Selection Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Lead Compound Selection->Carrageenan-induced Paw Edema LPS-induced Sepsis Model LPS-induced Sepsis Model Lead Compound Selection->LPS-induced Sepsis Model

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct studies on the anticancer effects of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid were identified in the available literature. The following data, protocols, and mechanistic insights are based on published research on structurally related imidazo[1,2-a]pyridine derivatives and are provided as a reference for potential applications of the specified compound.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2] Various derivatives of this scaffold have been shown to inhibit the proliferation of a wide range of cancer cells by inducing apoptosis and cell cycle arrest.[1][3] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][4] These notes provide an overview of the reported anticancer activities of several imidazo[1,2-a]pyridine derivatives in various cancer cell lines, along with detailed protocols for key experimental assays.

Data Presentation

The cytotoxic activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Exposure Time (h)Reference
Compound 6A375Melanoma9.748[1]
WM115Melanoma11.248[1]
HeLaCervical Cancer10.548[1]
IP-5HCC1937Breast Cancer4548[3][5]
IP-6HCC1937Breast Cancer47.748[3][5]
IP-7HCC1937Breast Cancer79.648[3][5]
MIAMDA-MB-231Breast Cancer~3024[4]
SKOV3Ovarian Cancer~4024[4]
Compound 16HT-29Colon Cancer12.98 ± 0.40Not Specified[6]
B16F10Melanoma27.54 ± 1.26Not Specified[6]
Compound 18MCF-7Breast Cancer9.60 ± 3.09Not Specified[6]

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways. A key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, growth, and survival.[1][4] Additionally, some derivatives have been found to interfere with the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer.[4] The induction of apoptosis is another common mechanism, often mediated through both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[1][3]

PI3K_Akt_mTOR_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative p53 p53 Imidazopyridine->p53 activates Bcl2 Bcl-2 Imidazopyridine->Bcl2 downregulates p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to assess the anticancer activity of imidazo[1,2-a]pyridine derivatives.

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HCC1937, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

This protocol is for quantifying apoptosis in cancer cells treated with the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Culture medium and supplements

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration (and a vehicle control) for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

This protocol is for determining the effect of the test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Culture medium and supplements

  • Test compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration (and a vehicle control) for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding the cell pellet drop-wise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

    • Quantify the percentage of cells in each phase using appropriate software.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Imidazo[1,2-a]pyridine Derivative Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (e.g., p-Akt, p53, Caspases) Treatment->WesternBlot IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Figure 3: General experimental workflow for assessing anticancer activity.

References

Application Notes and Protocols for Measuring the Cytotoxicity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The described methods are fundamental for the preliminary screening and characterization of novel therapeutic candidates. The primary assays detailed here are the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies plasma membrane damage.[4][5][6][7]

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC50). Below is a template table for presenting such data.

Cell LineCompoundAssay TypeIncubation Time (hours)IC50 (µM)
HeLaThis compoundMTT48Data
A375This compoundMTT48Data
MCF-7This compoundMTT48Data
HeLaThis compoundLDH48Data
A375This compoundLDH48Data
MCF-7This compoundLDH48Data

Note: The IC50 values are placeholders and should be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.[5][8] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HeLa, A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 4,000–10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][5]

    • Incubate the plate for 2-4 hours at 37°C.[1][8][10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][10]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with compound incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][11]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

      • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.

      • Medium background: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[11]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.[11]

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) may also be used.[11]

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Assay_Workflow start Start setup_plate Seed cells and treat with compound start->setup_plate incubation Incubate for desired time setup_plate->incubation centrifuge Centrifuge plate incubation->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at room temperature add_reaction_mix->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

LDH Assay Experimental Workflow

Potential Signaling Pathway

Some imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell proliferation, survival, and apoptosis.[1][3] While the specific mechanism of this compound is yet to be elucidated, this pathway represents a plausible target for investigation.

PI3K_AKT_mTOR_Pathway compound Imidazo[1,2-a]pyridine Derivative pi3k PI3K compound->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

Hypothesized PI3K/AKT/mTOR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is a two-step synthesis. The first step involves the condensation of 2-amino-4-methylpyridine with an α-halo ketoester, typically ethyl 2-chloroacetoacetate, to form ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

Q2: Are there alternative synthetic strategies?

A2: Yes, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction can be employed to construct the imidazo[1,2-a]pyridine core. However, for this specific C3-carboxylic acid derivative, the two-step condensation and hydrolysis route is often more straightforward.

Q3: What are the key starting materials for the two-step synthesis?

A3: The essential starting materials are 2-amino-4-methylpyridine (also known as 2-amino-γ-picoline) and ethyl 2-chloroacetoacetate.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary depending on the specific reaction conditions and purification methods. The condensation step to form the ester can range from moderate to good yields, while the hydrolysis step is generally high-yielding. For a more detailed breakdown, please refer to the quantitative data tables below.

Q5: How can I purify the final product?

A5: The final carboxylic acid product is often purified by recrystallization from a suitable solvent system. The intermediate ester can be purified by column chromatography or recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low or no yield of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Incomplete reaction.- Increase reaction time and/or temperature (reflux).- Ensure the base (e.g., sodium bicarbonate, potassium carbonate) is fresh and added in the correct stoichiometry.
Degradation of starting materials.- Use high-purity starting materials.- Ethyl 2-chloroacetoacetate can be unstable; consider using freshly opened or distilled reagent.
Incorrect solvent.- Ethanol is a commonly used solvent. Anhydrous conditions are recommended.
Step 1: Formation of multiple side products Self-condensation of ethyl 2-chloroacetoacetate.- Add the ethyl 2-chloroacetoacetate dropwise to the solution of 2-amino-4-methylpyridine.
Formation of regioisomers.- While the reaction is generally regioselective, minor isomers can form. Optimize reaction temperature to favor the desired product.
Step 2: Incomplete hydrolysis of the ester Insufficient base or acid.- Increase the equivalents of the hydrolyzing agent (e.g., NaOH, KOH, or HCl).
Short reaction time or low temperature.- Extend the reflux time and ensure the temperature is appropriate for the chosen hydrolysis method (acidic or basic).
Step 2: Difficulty in isolating the carboxylic acid product Product is soluble in the aqueous workup solution.- After acidification, cool the solution in an ice bath to promote precipitation.- If the product remains in solution, extract with a suitable organic solvent.
General: Product purity issues Residual starting materials or side products.- For the ester intermediate, purify by column chromatography on silica gel.- For the final carboxylic acid, recrystallization is often effective.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is a representative procedure based on common methods for analogous compounds.

Materials:

  • 2-amino-4-methylpyridine

  • Ethyl 2-chloroacetoacetate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (2.0 eq) or potassium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux with stirring.

  • To the refluxing mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 30 minutes.

  • Continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate to this compound

Materials:

  • Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aqueous NaOH or KOH solution (2-3 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with concentrated HCl.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reported Yields for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylate Esters from Substituted 2-Aminopyridines.

2-Aminopyridine Derivativeα-Halo KetoesterSolventBaseYield (%)Reference
2-AminopyridineEthyl 2-chloroacetoacetateEthanolNaHCO₃~50-60General Literature
2-Amino-6-methylpyridineEthyl bromopyruvateEthanol-53[1]
2-Amino-4-methylpyridineEthyl 2-chloroacetoacetateEthanolNaHCO₃~40-60Inferred from similar syntheses

Table 2: Typical Conditions for Hydrolysis of Imidazo[1,2-a]pyridine-3-carboxylate Esters.

Hydrolysis AgentSolventTemperatureTypical Yield (%)
NaOH (aq)EthanolReflux>90
KOH (aq)EthanolReflux>90
HCl (aq)Water/EthanolReflux>85

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis start_materials 2-Amino-4-methylpyridine + Ethyl 2-chloroacetoacetate ester_intermediate Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate start_materials->ester_intermediate Ethanol, Base (e.g., NaHCO₃), Reflux hydrolysis_start Ester Intermediate final_product This compound hydrolysis_start->final_product NaOH(aq) or HCl(aq), Reflux

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Step 1? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes degradation Starting Material Degradation? start->degradation Yes solution1 Increase time/temp Check base incomplete_rxn->solution1 solution2 Use high-purity reagents degradation->solution2

Caption: Troubleshooting logic for low yield in the condensation step.

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines and improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common factors I should investigate?

Low yields in imidazo[1,2-a]pyridine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of starting materials, reaction conditions (catalyst, solvent, temperature), and the potential for side reactions. For instance, the electronic properties of substituents on your starting materials can significantly impact the reaction's efficiency.

Q2: How do substituents on the starting materials affect the reaction yield?

The electronic nature of the substituents on your reactants, such as 2-aminopyridine and the corresponding ketone or aldehyde, plays a crucial role.

  • On Acetophenones/Aldehydes: Generally, electron-donating groups on the acetophenone or aldehyde can lead to better yields compared to electron-withdrawing groups.[1][2]

  • On 2-Aminopyridines: Electron-rich 2-aminopyridines tend to provide better yields than their electron-deficient counterparts.[3] However, specific methods have been developed to be broadly applicable to electron-poor 2-aminopyridines as well.[4]

Q3: What is the impact of the chosen catalyst on the synthesis, and how do I select the right one?

The choice of catalyst is critical and can dramatically influence the reaction yield and conditions. Several catalytic systems have been successfully employed:

  • Iodine: Molecular iodine is an effective, cost-effective, and environmentally benign catalyst, often used in multicomponent reactions.[1][5] It can provide excellent yields in solvents like water or ethanol.[1][5]

  • Copper: Copper catalysts, such as Cu(I) and Cu(II), are widely used, particularly in A3-coupling reactions and oxidative cyclizations.[3][6] CuBr and CuI have been identified as highly effective in specific protocols.[3]

  • Other Metals: Gold[7] and iron-based catalysts[8] have also been used, though some, like platinum, may not yield the desired product.[7]

  • Nanocatalysts: Magnetic nanocatalysts like ZnS-ZnFe2O4 have been shown to be efficient and recyclable, offering high yields in environmentally friendly solvents.[2]

  • Catalyst-Free: Under certain conditions, particularly with reactive starting materials like α-haloketones, the reaction can proceed efficiently without any catalyst, which simplifies purification.[8][9][10]

When selecting a catalyst, consider the specific reaction type, cost, environmental impact, and ease of removal from the final product.

Q4: How does the choice of solvent influence the reaction outcome?

The solvent can affect reactant solubility, reaction rate, and even product precipitation, which can drive the reaction to completion.

  • Protic vs. Aprotic: Protic solvents with medium polarity, such as n-BuOH, have been found to be highly suitable in some cases by facilitating product precipitation.[11]

  • "Green" Solvents: Water and PEG are considered environmentally friendly options and have been shown to be effective, especially in iodine or nanocatalyst-mediated reactions.[1][2]

  • Polar Aprotic Solvents: DMF is often a good solvent choice for copper-catalyzed reactions.[3]

  • Solvent-Free: For certain reactions, particularly with α-haloketones, eliminating the solvent and running the reaction at an elevated temperature (e.g., 60°C) can lead to excellent yields and simplified workup.[10]

Q5: My reaction is not going to completion or is very slow. What can I do?

If your reaction is sluggish, consider the following adjustments:

  • Temperature: Increasing the reaction temperature can improve the rate and yield. For example, in some copper-catalyzed syntheses, 80°C was found to be the ideal temperature.[3]

  • Energy Input: Alternative energy sources like ultrasound[1] or microwave irradiation[8][12] can significantly reduce reaction times and improve yields compared to conventional heating.

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[1][6] In some cases, extending the reaction time does not lead to further improvement in yield.[1]

Q6: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common cause of low yields. While the provided search results focus on optimizing the main reaction, common side reactions in similar syntheses can include polymerization of starting materials, over-alkylation, or undesired condensation products. To minimize these:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants.

  • Optimize Temperature: Running the reaction at the optimal temperature can favor the desired product over side products.

  • Purification: If side products are unavoidable, efficient purification by column chromatography or recrystallization is necessary to isolate the desired imidazo[1,2-a]pyridine.

Quantitative Data Summary

Table 1: Effect of Catalyst on Imidazo[1,2-a]pyridine Synthesis Yield

CatalystReactantsSolventTemperature (°C)Yield (%)Reference
I₂ (20 mol%)2-aminopyridine, acetophenone, dimedoneWaterRoom Temp (Ultrasound)96[1]
CuSO₄·5H₂O (10 mol%) / Sodium Ascorbate (20 mol%)2-aminopyridine, benzaldehyde, phenylacetyleneWater (SDS)50Good to Excellent[6]
CuBr (10 mol%)2-aminopyridine, nitroolefinDMF80up to 90[3]
PicAuCl₂ (10 mol%) / MsOH (1 equiv)Pyridine N-oxide, alkyneDichloromethane4072[7]
ZnS-ZnFe2O4 (20 mg)2-aminopyridine, aldehyde, cyclohexyl isocyanidePEG110High[2]
Noneα-haloketone, 2-aminopyridineNone6091[10]

Table 2: Effect of Solvent on Imidazo[1,2-a]pyridine Synthesis Yield

ReactantsCatalystSolventYield (%)Reference
2-aminopyridine, isatin, tert-butyl isocyanideAcidn-BuOHNot specified, but optimal[11]
2-aminopyridine, isatin, tert-butyl isocyanideAcidMethanol11[11]
2-aminopyridine, isatin, tert-butyl isocyanideAcidDichloromethane<4[11]
2-aminopyrazine, aryl aldehyde, tert-butyl isocyanideI₂ (5 mol%)EthanolExcellent[5]
2-aminopyrazine, aryl aldehyde, tert-butyl isocyanideI₂ (5 mol%)TolueneModerate to Low[5]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted, Iodine-Catalyzed Synthesis [1]

This protocol describes a three-component coupling reaction under ultrasonic irradiation.

  • Preparation: In a reaction vessel, add acetophenone derivative (1.0 mmol) and molecular iodine (I₂) (20 mol %) to 4.0 mL of distilled water.

  • Irradiation (Step 1): Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Addition of Reactants: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.

  • Irradiation (Step 2): Continue to irradiate the mixture with ultrasound at room temperature for an additional 30 minutes.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, isolate the product. The isolated yield for this method can be up to 96%.

Protocol 2: Copper-Catalyzed A3-Coupling in Aqueous Micellar Media [6]

This method utilizes a Cu(II)-ascorbate catalyzed domino A³-coupling reaction.

  • Micelle Preparation: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) to 2 mL of water and stir vigorously for 5 minutes.

  • Addition of Reagents: To the aqueous micellar solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Addition of Alkyne: Subsequently, add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C for 6–16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup and Purification: After completion, dilute the reaction mixture with water and extract with an organic solvent. Dry the organic layer and concentrate it under vacuum. Purify the crude product by flash chromatography.

Protocol 3: Catalyst and Solvent-Free Synthesis [10]

This protocol is a highly efficient method for the condensation of α-haloketones with 2-aminopyridines.

  • Mixing Reactants: In a reaction vessel, mix the α-haloketone (e.g., α-bromoacetophenone) and the 2-aminopyridine derivative in an appropriate molar ratio.

  • Heating: Heat the reaction mixture at 60 °C in the absence of any solvent or catalyst.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: The product can often be isolated in high purity directly from the reaction mixture. This method has been reported to achieve yields as high as 91%.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reactants Step 1: Evaluate Reactants start->check_reactants check_conditions Step 2: Assess Reaction Conditions check_reactants->check_conditions Reactants OK substituents Check Substituent Effects (Electron-donating vs. -withdrawing) check_reactants->substituents purity Verify Starting Material Purity check_reactants->purity check_purification Step 3: Review Purification check_conditions->check_purification Conditions Optimized catalyst Optimize Catalyst (e.g., I₂, Cu(I), None) check_conditions->catalyst solvent Screen Solvents (e.g., H₂O, n-BuOH, DMF, None) check_conditions->solvent temperature Adjust Temperature / Energy Source (Conventional, MW, US) check_conditions->temperature solution Improved Yield check_purification->solution Purification Efficient side_reactions Identify Side Products (TLC, NMR) check_purification->side_reactions

Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.

Reaction_Mechanism cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine intermediate N-Alkylated Pyridinium Intermediate 2-Aminopyridine->intermediate Nucleophilic Substitution alpha-Haloketone α-Haloketone alpha-Haloketone->intermediate product Imidazo[1,2-a]pyridine intermediate->product Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism for the synthesis from 2-aminopyridine and an α-haloketone.

Condition_Selection start Select Synthesis Strategy mcr Multicomponent Reaction? start->mcr haloketone Using α-Haloketone? start->haloketone oxidative Oxidative Coupling? start->oxidative mcr_cat Catalyst: I₂ or Nanocatalyst Solvent: H₂O, EtOH, or PEG mcr->mcr_cat Yes haloketone_cat Catalyst: None Solvent: None (Heat) haloketone->haloketone_cat Yes oxidative_cat Catalyst: Cu(I) or Cu(II) Solvent: DMF oxidative->oxidative_cat Yes

Caption: Decision tree for selecting reaction conditions based on synthesis strategy.

References

Technical Support Center: Purification of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This is typically achieved under basic conditions followed by acidification to precipitate the desired carboxylic acid.

Q2: What are the primary purification techniques for this compound?

A2: The primary purification methods are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials such as 4-methyl-2-aminopyridine and ethyl 2-chloroacetoacetate, the unhydrolyzed ethyl ester (ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate), and potential side-products from the initial cyclization reaction.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile or methanol.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and purity assessment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of precipitated carboxylic acid after hydrolysis.
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Ensure the hydrolysis reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC. If necessary, increase the reaction time or the amount of base (e.g., LiOH, NaOH).
Incorrect pH for Precipitation The precipitation of the carboxylic acid is pH-dependent. Adjust the pH carefully with an acid (e.g., HCl) to the isoelectric point of the molecule. Test a small aliquot to find the optimal pH for maximum precipitation before acidifying the entire batch.
Product is too soluble in the aqueous solution If the product has significant water solubility, cooling the solution in an ice bath after acidification can enhance precipitation. If the yield is still low, consider extraction with an organic solvent in which the carboxylic acid is soluble.
Problem 2: Oily product obtained instead of a solid after workup.
Possible Cause Troubleshooting Step
Presence of Impurities The presence of unreacted starting materials or byproducts can lower the melting point and result in an oily product. Attempt to purify the crude material using column chromatography.
Residual Solvent Ensure all solvents from the reaction and workup are thoroughly removed under reduced pressure.
Product is a low-melting solid Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Problem 3: Difficulty in recrystallizing the product.
Possible Cause Troubleshooting Step
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) to find the optimal one. For carboxylic acids, polar protic solvents are often a good starting point.
Supersaturation If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Presence of soluble impurities If the product remains in solution even after cooling, the presence of highly soluble impurities might be the issue. A preliminary purification by column chromatography may be necessary.
Problem 4: Tailing of the product spot/peak during chromatography.
Possible Cause Troubleshooting Step
Interaction with Stationary Phase The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of acetic acid to the eluent system.
Inappropriate Eluent Polarity Optimize the polarity of the mobile phase. A gradient elution might be necessary to achieve good separation and peak shape.
Column Overloading Ensure that the amount of crude material loaded onto the column is not excessive.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
  • Dissolution: Dissolve ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify carefully with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 4-5, or until precipitation is maximized.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water) to find a suitable solvent or solvent mixture. The ideal solvent will dissolve the compound when hot and allow it to crystallize upon cooling.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio will need to be determined by TLC analysis.

  • Tailing Prevention: To prevent tailing due to the basicity of the pyridine nitrogen, add a small amount of acetic acid (e.g., 0.5-1%) to the eluent.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

    • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical purification outcomes. Please note that actual yields and purity will vary depending on the scale of the reaction and the initial purity of the crude material.

Purification MethodTypical Solvents/EluentsExpected PurityExpected Yield
Recrystallization Ethanol/Water, Acetonitrile>98%60-80%
Column Chromatography Dichloromethane/Methanol (with 0.5% Acetic Acid)>99%70-90%

Visualizations

Purification Workflow

Purification_Workflow Start Crude Product (Post-Hydrolysis) Recrystallization Recrystallization Start->Recrystallization Column_Chromatography Column Chromatography Start->Column_Chromatography Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product Tailing_Chromatography Tailing in Chromatography? Start->Tailing_Chromatography Check_pH Optimize Precipitation pH Low_Yield->Check_pH Yes Check_Hydrolysis Ensure Complete Hydrolysis Low_Yield->Check_Hydrolysis No Triturate Triturate with Non-polar Solvent Oily_Product->Triturate Yes Chromatography_Purify Purify by Column Chromatography Oily_Product->Chromatography_Purify No Modify_Eluent Add Acid/Base to Eluent Tailing_Chromatography->Modify_Eluent Yes Optimize_Polarity Optimize Eluent Polarity Tailing_Chromatography->Optimize_Polarity No

Caption: Decision tree for troubleshooting common purification issues.

References

challenges in working with 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 81438-53-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone. For this compound, the key challenge lies in the selection of appropriate starting materials and reaction conditions to achieve the desired substitution pattern and subsequent functionalization at the 3-position. Potential challenges include:

  • Side Reactions: Competing side reactions can lower the yield of the desired product.

  • Purification: Separation of the target compound from starting materials, by-products, and regioisomers can be challenging and may require careful chromatographic purification.

  • Scale-up: Transitioning from a lab-scale synthesis to a larger scale may present unforeseen difficulties in reaction control and product isolation.

Q2: What is the expected solubility of this compound?

SolventExpected Solubility
WaterSparingly soluble (estimated < 1 mg/mL)
DMSOSoluble (estimated > 40 mg/mL)
MethanolModerately soluble
DichloromethaneSlightly soluble

Q3: How should this compound be stored?

A3: Based on supplier recommendations, the compound should be stored at 2-8°C under a dry, inert atmosphere to prevent degradation.[2] Some imidazo[1,2-a]pyridine derivatives have shown sensitivity to light and air, so storage in a tightly sealed, amber-colored vial is recommended.

Q4: What are the common challenges when using this compound in amide coupling reactions?

A4: While the carboxylic acid group allows for standard amide coupling reactions, researchers may encounter the following issues:

  • Reactivity: The electronic nature of the imidazo[1,2-a]pyridine ring system may influence the reactivity of the carboxylic acid. Optimization of coupling agents and reaction conditions may be necessary.

  • Steric Hindrance: The methyl group at the 2-position could introduce some steric hindrance, potentially slowing down the reaction with bulky amines.

  • Purification of the Amide Product: The purification of the final amide can be complicated by the presence of unreacted starting materials and coupling agent by-products.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible CauseSuggested Solution
Low yield of the desired imidazo[1,2-a]pyridine core Incomplete reaction; Suboptimal reaction temperature or time; Inefficient cyclization.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Screen different solvents and bases. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.
Formation of multiple products (isomers) Lack of regioselectivity in the initial condensation reaction.Modify the starting 2-aminopyridine or the α-haloketone to favor the desired isomer. Careful control of reaction temperature can sometimes improve regioselectivity.
Difficulty in introducing the carboxylic acid group at the C3 position Low reactivity of the C3 position towards carboxylation.If direct carboxylation is difficult, consider a two-step approach: first introduce a group that can be later converted to a carboxylic acid (e.g., a formyl or cyano group) followed by oxidation or hydrolysis.
Amide Coupling Troubleshooting
IssuePossible CauseSuggested Solution
Low conversion to the amide product Insufficient activation of the carboxylic acid; Low nucleophilicity of the amine; Steric hindrance.Screen a variety of coupling agents (e.g., HATU, HBTU, EDC/DMAP).[3] Increase the reaction temperature or prolong the reaction time. Use a less sterically hindered amine if possible.
Formation of side products Racemization (if chiral centers are present); Side reactions of the coupling agent.Add a racemization suppressor like HOBt or OxymaPure®. Choose a coupling agent known for low side-product formation. Ensure anhydrous reaction conditions.
Difficult purification of the final amide Similar polarity of the product and starting materials; By-products from the coupling agent.Optimize the chromatographic separation method (e.g., try different solvent systems or stationary phases). If using a carbodiimide like DCC, the urea by-product is often insoluble and can be removed by filtration. Water-soluble coupling reagents like EDC can be removed by aqueous work-up.

Experimental Protocols

General Protocol for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters

This is a general procedure that can be adapted for the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the desired carboxylic acid.

  • Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M). Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute HCl (e.g., 2 M) until the pH is acidic. The carboxylic acid product should precipitate.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.

General Protocol for Amide Coupling using HATU
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Methyl-2-aminopyridine + Ethyl 2-chloro-3-oxobutanoate Condensation Condensation/ Cyclization Start->Condensation Reflux Ester Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate Condensation->Ester Purification1 Column Chromatography Ester->Purification1 Hydrolysis Base Hydrolysis Acid This compound Hydrolysis->Acid Purification2 Recrystallization Acid->Purification2 Purification1->Hydrolysis

Caption: General synthetic workflow for this compound.

Amide_Coupling_Workflow cluster_coupling Amide Coupling Workflow Carboxylic_Acid This compound Activation Activation Carboxylic_Acid->Activation Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Amide_Product Amide Product Coupling->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification Troubleshooting_Logic Problem Experimental Issue (e.g., Low Yield) Identify_Cause Identify Potential Cause Problem->Identify_Cause Cause1 Incomplete Reaction Identify_Cause->Cause1 Cause2 Side Reactions Identify_Cause->Cause2 Cause3 Purification Loss Identify_Cause->Cause3 Propose_Solution Propose Solution(s) Cause1->Propose_Solution Cause2->Propose_Solution Cause3->Propose_Solution Solution1 Optimize Reaction Conditions (Time, Temp, Conc.) Propose_Solution->Solution1 Solution2 Change Reagents/ Additives Propose_Solution->Solution2 Solution3 Modify Purification Strategy Propose_Solution->Solution3 Implement_Solution Implement Solution Solution1->Implement_Solution Solution2->Implement_Solution Solution3->Implement_Solution Evaluate_Outcome Evaluate Outcome Implement_Solution->Evaluate_Outcome

References

Technical Support Center: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the experimental use of this compound and related compounds.

Q1: My compound is precipitating out of solution when I dilute my DMSO stock with aqueous buffer. How can I resolve this?

A1: This is a frequent issue arising from the poor aqueous solubility of many imidazopyridine derivatives. Here are several strategies to troubleshoot this problem:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity, though it's best to determine the specific tolerance for your cell line. If your final DMSO concentration is too low, the compound may precipitate.

  • Modify Dilution Technique: Instead of adding the aqueous buffer directly to your DMSO stock, try a "reverse dilution." Add the small volume of your DMSO stock dropwise to the full volume of the gently vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Use a Surfactant or Co-solvent: For particularly challenging compounds, consider the use of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG 400) in your final assay medium to improve solubility.

  • Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

  • Salt Form: If you are not already using a salt form of the compound, consider its use, as hydrochloride salts can exhibit improved aqueous solubility.[1]

Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?

A2: Inconsistent results can stem from several factors related to compound handling and stability:

  • Stock Solution Stability: While many compounds are stable in DMSO for extended periods when stored correctly (at 4°C or -20°C), repeated freeze-thaw cycles should be avoided.[2] It is recommended to aliquot your stock solution into smaller, single-use volumes. The presence of water in DMSO can also lead to compound degradation over time.[2][3] Using anhydrous DMSO for stock preparation is advisable.

  • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware. Consider using low-adhesion microplates and pipette tips.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed cells can respond differently to treatment. Perform a DMSO tolerance test for your specific cell line.

Q3: I am not seeing any activity with my compound in a kinase assay. What should I check?

A3: A lack of activity could be due to several reasons:

  • Incorrect Kinase Target: The imidazopyridine scaffold has been associated with the inhibition of various kinases, including Polo-like kinase (PLK), DYRK1A, and CLK1.[4][5] Ensure that your kinase of interest is a known or predicted target for this class of compounds.

  • Assay Conditions: Kinase assays are sensitive to ATP concentration. If you are performing a competitive inhibition assay, the concentration of ATP relative to your compound's Ki will affect the observed IC50. Verify that your assay buffer components (e.g., MgCl2, DTT) are at optimal concentrations.

  • Compound Purity: Verify the purity of your compound stock, as impurities can affect assay results.

Q4: My compound is showing cytotoxicity in control cells. How can I determine if this is a specific or off-target effect?

A4: Distinguishing specific from non-specific cytotoxicity is crucial:

  • Dose-Response Curve: A steep dose-response curve may suggest a specific, target-mediated effect, while a shallow curve could indicate non-specific toxicity.

  • Counter-Screening: Test your compound against a panel of unrelated targets or in a cell line that does not express the target of interest.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct target engagement within a cellular context.[6]

Quantitative Data Summary

The following table summarizes IC50 values for various imidazopyridine derivatives against different biological targets. Note that data for this compound is not specifically available in the searched literature; however, these values for related compounds can provide a general indication of the potential potency of this chemical class.

Compound ClassTargetIC50 ValueReference
Imidazo[1,2-a]pyridine DerivativeH+/K+ ATPase0.38 µM[7]
Imidazo[1,2-a]pyridine DerivativesPD-1/PD-L11.8 - 16.8 µM[1][4]
Imidazo[4,5-b]pyridine DerivativeMSK13 nM[8]
Imidazo[4,5-b]pyridine DerivativeCDK2 / Aurora B0.004 - 0.046 µM[8]
Imidazo[4,5-c]pyridine DerivativePARPModerate to good[8]
Imidazo[1,2-a]pyridine Amide (Q203)M. smegmatis CIII2CIV299 ± 32 nM[9]
Novel Imidazo[1,2-a]pyridinesHCC1937 Breast Cancer Cells45 - 79.6 µM[10]

Experimental Protocols & Methodologies

Below are detailed protocols for key experiments relevant to the study of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a common method for determining the IC50 value of a compound against a target kinase.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Add 2 µL of the kinase/substrate solution to each well.

  • Add 2 µL of the ATP solution to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cell line.[11]

Materials:

  • Target cell line (e.g., HCC1937, A549, HepG2)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 6.25-100 µg/mL) for 24-48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Remove the supernatant and add 200 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate at 37°C for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well. Place the plate on a shaker at 37°C until the formazan crystals are completely dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Diagram 1: In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) serial_dilution Serial Dilution of Compound prep_reagents->serial_dilution reaction_setup Plate Compound, Kinase, and Substrate serial_dilution->reaction_setup start_reaction Add ATP to Initiate reaction_setup->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Diagram 2: STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is crucial in inflammation and cancer.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor (e.g., IL-6R) STAT3 STAT3 cytokine_receptor->STAT3 Activates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization IKK IKK IkBa IκBα IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Phosphorylation of IκBα by IKK compound Imidazo[1,2-a]pyridine Derivative compound->p_STAT3 Inhibits compound->NFkB_n Inhibits gene_expression Gene Expression (iNOS, COX-2, Bcl-2) p_STAT3_dimer->gene_expression Promotes NFkB_n->gene_expression Promotes

Caption: Simplified STAT3/NF-κB signaling pathway and points of inhibition.

References

Technical Support Center: Enhancing the Solubility of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This will help in understanding the physicochemical properties of the compound. It is recommended to test solubility in buffers at various pH levels (e.g., pH 2, 5, 7.4, and 9) to understand the impact of ionization on solubility. Common organic solvents to test include ethanol, methanol, DMSO, and acetone.

Q2: My compound, this compound, shows poor aqueous solubility. What are the primary strategies to enhance its solubility?

A2: For a compound with a carboxylic acid moiety like this compound, several strategies can be employed to enhance its aqueous solubility. The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Salt Formation: Creating a salt of the carboxylic acid with a suitable counterion can significantly improve solubility.

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble compound.

  • Complexation with Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule can enhance its apparent solubility in water.

Q3: How do I choose the most appropriate solubility enhancement strategy for my downstream experiments?

A3: The choice of strategy depends on the requirements of your experiment. For in vitro biological assays, pH adjustment or the use of co-solvents (at low, non-toxic concentrations) are often suitable. For in vivo studies, salt formation or complexation with cyclodextrins are generally preferred as they can lead to more stable formulations with improved bioavailability.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during biological assays.

Possible Cause: The pH of the assay medium is not optimal for maintaining the solubility of the compound. The final concentration of the compound in the assay medium exceeds its solubility limit.

Troubleshooting Steps:

  • Determine the pKa of this compound. This will help in understanding its ionization state at different pH values.

  • Adjust the pH of your stock solution and final assay buffer to a level where the compound is sufficiently soluble. For a carboxylic acid, a pH above its pKa will favor the more soluble ionized form.

  • Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Ensure the final concentration of the co-solvent in the assay medium is low (typically <1%) to avoid solvent-induced artifacts.

  • Lower the Final Concentration: If possible, reduce the final concentration of the compound in the assay to below its solubility limit in the assay medium.

Issue 2: Inconsistent results in animal studies due to poor absorption.

Possible Cause: The poor aqueous solubility of the compound is limiting its dissolution and absorption in the gastrointestinal tract.

Troubleshooting Steps:

  • Salt Formation: Formulate the compound as a salt to improve its dissolution rate and solubility. A detailed protocol for salt screening is provided below.

  • Cyclodextrin Complexation: Prepare an inclusion complex with a suitable cyclodextrin to enhance solubility and potentially improve bioavailability. A protocol for this is also detailed below.

  • Particle Size Reduction: Micronization or nanonization of the solid compound can increase its surface area, leading to a faster dissolution rate.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 2.0, 5.0, 7.4, 9.0)

  • HPLC system with a suitable column and detector

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

Methodology:

  • Prepare saturated solutions by adding an excess of the compound to each buffer solution in separate vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer.

Protocol 2: Salt Screening for Solubility Enhancement

Objective: To identify a salt form of this compound with improved aqueous solubility.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine, L-lysine).

  • Various solvents (e.g., water, ethanol, isopropanol, acetone).

  • Crystallization vials

  • Stirring plate and stir bars

Methodology:

  • Dissolve a known amount of this compound in a suitable solvent.

  • In separate vials, add stoichiometric amounts of the selected bases.

  • Add the solution of the free acid to each vial containing a base.

  • Allow the mixtures to stir for a period (e.g., 24 hours) to facilitate salt formation and crystallization.

  • If a precipitate forms, isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.

  • Determine the aqueous solubility of each salt form using the method described in Protocol 1 (typically in purified water).

Protocol 3: Co-solvent Solubility Determination

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO).

  • Purified water

  • Shaking incubator

  • HPLC system

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess of the compound to each co-solvent mixture.

  • Follow steps 2-5 from Protocol 1 to determine the solubility in each mixture.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 4: Cyclodextrin Complexation for Solubility Enhancement

Objective: To prepare and evaluate an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)).

  • Purified water

  • Stirring plate and stir bars

  • Freeze-dryer (lyophilizer)

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess of the compound to each cyclodextrin solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the solutions and analyze the concentration of the dissolved compound by HPLC.

    • Plot the solubility of the compound against the cyclodextrin concentration to determine the type of complex formation and the stability constant.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste by kneading the compound and the cyclodextrin (in a 1:1 or 1:2 molar ratio) with a small amount of water/ethanol mixture.

    • Continue kneading for 45-60 minutes.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Pulverize the dried complex and store it in a desiccator.

  • Solubility Determination of the Complex:

    • Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound at 25 °C

pHSolubility (µg/mL)
2.05.2
5.025.8
7.4350.1
9.01250.6

Table 2: Illustrative Solubility of Different Salt Forms of this compound in Water at 25 °C

Salt FormCounterionSolubility (mg/mL)Fold Increase
Free Acid-0.02-
Sodium SaltNa⁺5.8290
Potassium SaltK⁺7.2360
L-Arginine SaltL-Arginine15.5775

Table 3: Illustrative Solubility of this compound in Water-Ethanol Co-solvent Mixtures at 25 °C

Ethanol (% v/v)Solubility (mg/mL)
00.02
100.5
202.1
305.8
4012.3
5025.1

Table 4: Illustrative Phase Solubility Diagram of this compound with HP-β-Cyclodextrin in Water at 25 °C

HP-β-CD Conc. (mM)Compound Solubility (mM)
00.10
50.55
101.10
151.65
202.20

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_application Application start Poorly Soluble Compound: This compound ph_adjust pH Adjustment start->ph_adjust salt_form Salt Formation start->salt_form cosolvent Co-solvents start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin invitro In Vitro Assays ph_adjust->invitro invivo In Vivo Studies salt_form->invivo cosolvent->invitro cyclodextrin->invivo

Caption: A logical workflow for selecting a solubility enhancement strategy.

salt_screening_workflow start Start: Dissolve Free Acid in Solvent add_base Add Stoichiometric Amount of Base start->add_base stir Stir for 24h to Induce Crystallization add_base->stir isolate Isolate Solid by Filtration stir->isolate characterize Characterize Solid (PXRD) isolate->characterize solubility Determine Aqueous Solubility characterize->solubility end Select Optimal Salt solubility->end

Caption: An experimental workflow for salt screening and selection.

stability issues with 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are related to its susceptibility to degradation under certain conditions. The imidazo[1,2-a]pyridine core, while generally robust, can be sensitive to hydrolytic, oxidative, and photolytic stress. The presence of the carboxylic acid group can also influence its solubility and stability, particularly in response to changes in pH.

Q2: How does pH affect the stability and solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid and the basic nitrogen atoms in the imidazopyridine ring. At lower pH, the pyridine nitrogen will be protonated, increasing aqueous solubility. Conversely, at higher pH, the carboxylic acid will be deprotonated to a carboxylate, which also enhances aqueous solubility. However, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the molecule, leading to degradation.[1][2] It is crucial to determine the optimal pH range for your specific application to balance solubility and stability.

Q3: Is this compound sensitive to light?

A3: Yes, imidazopyridine derivatives can be susceptible to photodegradation.[3][4][5] Exposure to UV or even high-intensity visible light can lead to the formation of degradation products. It is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment to minimize photolytic degradation.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this compound have not been extensively reported in the literature, based on the chemistry of the imidazo[1,2-a]pyridine scaffold and related compounds, potential degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond in the imidazole ring could potentially be susceptible to cleavage, although this is generally less common for the core ring structure.

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially at the imidazole ring.[6] The methyl groups could also be sites of oxidation.

  • Photodegradation: Light exposure can induce complex degradation pathways, potentially involving radical mechanisms and rearrangement of the heterocyclic core.[3]

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a UV detector is the most common and effective method for monitoring the stability of small molecules like this compound.[7][8][9] For identification of degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly recommended.[10] These methods allow for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guide

This guide provides solutions to common stability-related issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Precipitation of the compound in aqueous buffer. The pH of the buffer is near the isoelectric point of the compound, leading to minimal solubility.Adjust the pH of the buffer. For this amphoteric molecule, solubility should be higher at pH values below its acidic pKa and above its basic pKa. Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.
Loss of compound over time in solution, even when stored in the dark. The compound is undergoing hydrolytic degradation due to the pH of the solution.Determine the pH of your solution and consider if it is too acidic or alkaline. Prepare fresh solutions before use and store them at low temperatures (e.g., 2-8°C) for short periods.[11] For long-term storage, consider storing as a solid or a frozen stock solution in an appropriate organic solvent.
Rapid degradation of the compound when exposed to ambient light. The compound is photolabile.Protect your solutions from light at all times by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to room light.
Inconsistent results in biological assays. The compound may be degrading in the assay medium over the course of the experiment.Perform a time-course stability study of the compound in your specific assay medium. Analyze samples at different time points to determine the rate of degradation. If significant degradation occurs, consider adding the compound to the assay at the last possible moment or using a more stable analog if available.
Appearance of unknown peaks in HPLC/UPLC chromatograms. These are likely degradation products.Use LC-MS to identify the mass of the unknown peaks and propose potential structures. This will help in understanding the degradation pathway and in developing a more robust formulation or experimental protocol.

Quantitative Data Summary

The following table summarizes typical degradation percentages observed for imidazo[1,2-a]pyridine derivatives under forced degradation conditions. Please note that these are general ranges, and the specific degradation of this compound may vary.[12][13]

Stress Condition Typical Reagents and Conditions Typical Degradation (%) Primary Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, 60°C, 24-48 hours5 - 20%Hydrolysis of the imidazo[1,2-a]pyridine ring
Alkaline Hydrolysis 0.1 M - 1 M NaOH, 60°C, 24-48 hours10 - 30%Hydrolysis of the imidazo[1,2-a]pyridine ring
Oxidation 3% H₂O₂, Room Temperature, 24 hours15 - 40%Oxidation of the imidazole ring, N-oxidation
Photodegradation UV light (254 nm) or fluorescent light, in solution20 - 60%Complex degradation, potential ring cleavage/rearrangement
Thermal Degradation 80°C, solid state, 72 hours< 5%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 48 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours. Then, dissolve it in the initial solvent.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating UPLC-UV method. If available, use UPLC-MS to identify degradation products.

Protocol 2: Stability-Indicating UPLC Method

This protocol provides a starting point for developing a UPLC method to separate this compound from its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by a UV scan).

  • Injection Volume: 2 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid alkali Alkaline Hydrolysis (1 M NaOH, 60°C) prep->alkali oxidation Oxidation (30% H₂O₂, RT) prep->oxidation photo Photodegradation (UV light) prep->photo thermal Thermal Stress (Solid, 80°C) prep->thermal sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute for Analysis neutralize->dilute uplc UPLC-UV/MS Analysis dilute->uplc quantify Quantify Degradation uplc->quantify identify Identify Degradants quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent 2,7-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid hydrolysis_prod Hydrolysis Product (Ring Opening) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Product (N-oxide or Hydroxylated) parent->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Photodegradation Product (Rearranged Isomer) parent->photo_prod Photolysis (UV Light) decarboxylation_prod Decarboxylation Product parent->decarboxylation_prod Thermal Stress (High Temp)

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The information is designed to help minimize impurities and optimize reaction outcomes.

Synthetic and Purification Workflow

A common and effective method for synthesizing the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] The following workflow illustrates the key stages from starting materials to the purified final product.

GBB_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis reagents Reactants: - 4-Methyl-2-aminopyridine - Pyruvic acid derivative (e.g., ethyl pyruvate) - Isocyanide (e.g., tert-butyl isocyanide) reaction One-Pot GBB Reaction (Acid Catalyst, e.g., Sc(OTf)₃) reagents->reaction 1. Cyclocondensation hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) reaction->hydrolysis 2. Saponification workup Aqueous Workup (Acidification to pH ~3-4) hydrolysis->workup 3. Quench & Neutralize filtration Crude Product Isolation (Filtration) workup->filtration purification Purification (Recrystallization or Chromatography) filtration->purification analysis Final Product Analysis (NMR, LC-MS, HPLC) purification->analysis Troubleshooting cluster_yield Low Reaction Yield cluster_purity Poor Product Purity problem Problem Observed ly_p Low Yield pp_p Side Product Formation (e.g., Ugi Adduct) cause Potential Cause solution Suggested Solution ly_c1 Inactive Catalyst ly_p->ly_c1 ly_c2 Poor Reagent Quality ly_p->ly_c2 ly_c3 Suboptimal Temperature ly_p->ly_c3 ly_s1 Use fresh, anhydrous catalyst ly_c1->ly_s1 ly_s2 Purify starting materials ly_c2->ly_s2 ly_s3 Gently heat (40-60°C) ly_c3->ly_s3 pp_c1 Presence of Water pp_p->pp_c1 pp_c2 Inefficient Cyclization pp_p->pp_c2 pp_s1 Use anhydrous conditions pp_c1->pp_s1 pp_s2 Add dehydrating agent pp_c2->pp_s2

References

Validation & Comparative

A Comparative Analysis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives and Other Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tuberculosis (TB) activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, closely related derivatives of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, against other prominent anti-TB compounds. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this promising class of compounds in the context of TB drug discovery.

Disclaimer: Extensive literature searches did not yield specific anti-tuberculosis activity data for this compound. The data presented herein pertains to its closely related and extensively studied derivatives, the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. This information should be considered as a proxy for the potential of this scaffold, and direct evaluation of the carboxylic acid is warranted.

Executive Summary

Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The imidazo[1,2-a]pyridine scaffold has emerged as a promising source of novel anti-TB agents. This guide focuses on the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, highlighting its potent activity against both drug-sensitive and drug-resistant M. tuberculosis strains. A comparative analysis with established first-line and second-line anti-TB drugs, as well as other novel compounds, is presented to contextualize its potential.

Performance Comparison: Quantitative Data

The following tables summarize the in vitro activity and cytotoxicity of representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis and compares them with other key anti-TB compounds.

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (µM)Reference
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide (Representative) 0.0024 - 1.9≤0.006 - 1.9[1][2]
Isoniazid0.025 - 0.10.18 - 0.73[1]
Rifampicin0.05 - 0.20.06 - 0.24[1]
Ethambutol1.0 - 5.04.9 - 24.5
Bedaquiline0.03 - 0.120.05 - 0.21[1]
Delamanid0.006 - 0.0240.01 - 0.04[1]
Linezolid0.25 - 1.00.74 - 2.96[1]

Table 2: Activity Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis

CompoundStrainMIC (µg/mL)MIC (µM)Reference
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide (Representative) MDR0.07 - 2.20.07 - 2.2[2]
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide (Representative) XDR0.07 - 0.140.07 - 0.14[2]
BedaquilineMDR0.06 - 0.240.1 - 0.42
DelamanidMDR0.003 - 0.0120.005 - 0.02
LinezolidMDR/XDR0.5 - 2.01.48 - 5.92

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide (Representative) VERO>128>67 - >21,333[2]
IsoniazidHepG2>1000>1370
RifampicinHepG2>200>833
BedaquilineHepG219.593 - 390
DelamanidVERO>50>1250

Mechanism of Action

The primary mechanism of action for the imidazo[1,2-a]pyridine class of compounds, including the 2,7-dimethyl derivatives, is the inhibition of the cytochrome bcc complex (QcrB), a key component of the electron transport chain in M. tuberculosis. This inhibition disrupts the proton motive force, leading to a depletion of ATP, which is essential for bacterial survival. This mode of action is distinct from many existing anti-TB drugs, making this class of compounds promising for treating drug-resistant infections.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well microplates

  • Test compounds and control drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • Microplate reader

Procedure:

  • Inoculum Preparation: M. tuberculosis is grown to mid-log phase (OD600 of 0.4-0.6) in supplemented 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution: Test compounds are serially diluted in the 96-well plates using supplemented 7H9 broth to achieve a range of final concentrations.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the test compound, resulting in a final volume of 200 µL. Control wells containing bacteria only (positive control) and media only (negative control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, 20 µL of Alamar Blue reagent is added to each well. The plates are re-incubated for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxicity of a compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., VERO, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizations

Anti_TB_Drug_Discovery_Workflow Anti-TB Drug Discovery and Evaluation Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval Compound_Library Compound Library HTS High-Throughput Screening (e.g., MABA) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (MIC, MBC, Cytotoxicity) Lead_Optimization->In_Vitro_Assays Mechanism_of_Action Mechanism of Action Studies In_Vitro_Assays->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy & Toxicity (Mouse Models) Mechanism_of_Action->In_Vivo_Models Phase_I Phase I (Safety) In_Vivo_Models->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Regulatory_Submission Regulatory Submission Phase_III->Regulatory_Submission Market_Launch Market Launch Regulatory_Submission->Market_Launch

Caption: A flowchart illustrating the typical workflow for anti-tuberculosis drug discovery and development.

Signaling_Pathway Mechanism of Action of Imidazo[1,2-a]pyridines Compound 2,7-Dimethylimidazo[1,2-a]pyridine -3-carboxamide Target Cytochrome bcc complex (QcrB) in Electron Transport Chain Compound->Target Binds to and inhibits Effect1 Inhibition of Electron Transport Target->Effect1 Effect2 Disruption of Proton Motive Force Effect1->Effect2 Outcome1 ATP Depletion Effect2->Outcome1 Outcome2 Bacterial Cell Death Outcome1->Outcome2

Caption: The proposed mechanism of action for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.

Conclusion

The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrates exceptional in vitro potency against both drug-sensitive and, critically, drug-resistant strains of M. tuberculosis. The high selectivity index of representative compounds suggests a favorable safety profile. Their novel mechanism of action, targeting the cytochrome bcc complex, makes them an attractive class for further development, particularly for inclusion in new combination therapies to combat resistant TB. While direct experimental data for this compound is currently unavailable, the robust activity of its carboxamide derivatives strongly supports the investigation of this entire chemical class as a source of next-generation anti-TB drugs. Future research should focus on the direct evaluation of the carboxylic acid and further optimization of the carboxamide series to enhance pharmacokinetic and pharmacodynamic properties.

References

Comparative Efficacy of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating significant potential in both infectious diseases and oncology. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing work.

Antitubercular Activity

A notable area of investigation for 2,7-dimethylimidazo[1,2-a]pyridine derivatives is their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several studies have highlighted the efficacy of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.

Quantitative Comparison of Antitubercular Activity

The following table summarizes the in vitro antitubercular activity and cytotoxicity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives. The minimum inhibitory concentration (MIC₉₀), representing a 90% reduction in bacterial growth, is a key metric for assessing anti-TB activity.[1][2][3] A lower MIC value indicates greater potency. Concurrently, the half-maximal inhibitory concentration (IC₅₀) against a mammalian cell line (VERO) is presented to evaluate the cytotoxicity of these compounds. A higher IC₅₀ value is desirable, indicating lower toxicity to host cells.

Compound IDReplicating Mtb H37Rv MIC₉₀ (µM)Non-replicating Mtb MIC₉₀ (µM)MDR-TB MIC₉₀ Range (µM)XDR-TB MIC₉₀ Range (µM)VERO Cell Line IC₅₀ (µM)
1 0.4 - 1.9-0.07 - 2.20.07 - 0.14>128
3 0.4 - 1.9-0.07 - 2.20.07 - 0.14>128
4 0.4 - 1.9-0.07 - 2.20.07 - 0.14>128
6 0.4 - 1.9-0.07 - 2.20.07 - 0.14>128
5b 12.5----
5d 12.5----
5e 12.5----

Data sourced from multiple studies for a comparative overview.[1][2][3][4]

Experimental Protocols: Antitubercular and Cytotoxicity Assays

Microplate Alamar Blue Assay (MABA) for MIC Determination:

The antitubercular activity of the compounds is determined using the Microplate Alamar Blue Assay (MABA).[5][6][7][8][9] This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Inoculum Preparation: A suspension of the desired Mtb strain (e.g., H37Rv) is prepared in an appropriate medium, such as 7H9 broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The prepared Mtb suspension is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for a specified period, typically 5-7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

MTT Assay for Cytotoxicity (VERO cells):

The cytotoxicity of the derivatives is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a mammalian cell line, such as VERO kidney epithelial cells.

  • Cell Seeding: VERO cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the absorbance data.

Mechanism of Action in Tuberculosis

While the exact mechanism for all derivatives is under investigation, some imidazo[1,2-a]pyridines have been shown to target key mycobacterial enzymes. Potential targets include pantothenate synthetase and the cytochrome bcc complex (QcrB), which are crucial for bacterial survival and respiration.[3][10]

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including some 2,7-dimethyl substituted analogs, have also demonstrated significant potential as anticancer agents. Their efficacy has been evaluated against various cancer cell lines, revealing promising cytotoxic effects.

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of several imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. A lower IC₅₀ value signifies greater potency in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7
IP-7 HCC1937 (Breast)79.6
MIA MDA-MB-231 (Breast)>30
MIA + Curcumin (10µM) MDA-MB-231 (Breast)20
Compound 6d A549 (Lung)2.8
HB9 A549 (Lung)50.56
HB10 HepG2 (Liver)51.52

Data compiled from various studies to provide a comparative perspective.[11][12][13][14][15]

Experimental Protocols: Anticancer Assays

MTT Assay for Cytotoxicity:

The in vitro anticancer activity is commonly determined using the MTT assay, as described in the previous section. The assay quantifies the reduction in cell viability upon exposure to the test compounds, from which the IC₅₀ value is calculated.

Signaling Pathways in Cancer

Several studies indicate that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The STAT3/NF-κB and PI3K/Akt/mTOR pathways are prominent targets.

STAT3/NF-κB Signaling Pathway:

The STAT3 and NF-κB signaling pathways are often constitutively active in cancer cells, promoting cell survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways, leading to a reduction in the expression of downstream pro-survival proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[11]

STAT3_NFkB_Pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_Expression Gene Expression (e.g., Bcl-2) STAT3_dimer->Gene_Expression IkB IκB IKK->IkB phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB pIkB->NFkB releases Active_NFkB->Nucleus translocates to Gene_Expression_NFkB Gene Expression (e.g., Pro-inflammatory cytokines) Active_NFkB->Gene_Expression_NFkB Derivative 2,7-Dimethylimidazo [1,2-a]pyridine Derivative Derivative->pSTAT3 inhibits Derivative->Active_NFkB inhibits

Caption: Inhibition of STAT3 and NF-κB pathways by 2,7-Dimethylimidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Anticancer Drug Screening:

The general workflow for evaluating the anticancer potential of novel 2,7-dimethylimidazo[1,2-a]pyridine derivatives involves a series of in vitro assays.

Anticancer_Screening_Workflow Synthesis Derivative Synthesis & Characterization MTT_Assay MTT Assay for Cytotoxicity (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Potent Compounds Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for anticancer screening of novel derivatives.

Conclusion

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of potent therapeutic agents. The presented data highlights the significant antitubercular and anticancer activities of various derivatives. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties are crucial for advancing these promising compounds towards clinical applications. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the efficacy and methodologies for the evaluation of this important class of molecules.

References

Validating the Mechanism of Action for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanisms of action of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Due to limited direct experimental data on this specific molecule, this document outlines potential mechanisms based on the activity of structurally related imidazo[1,2-a]pyridine derivatives. We present two hypothesized pathways: inhibition of the proton pump H+/K+-ATPase, and modulation of the STAT3/NF-κB inflammatory signaling cascade.

For each hypothesized mechanism, we will compare the target compound to a well-established alternative, providing supporting experimental protocols and data presentation formats to guide researchers in their validation studies.

Hypothesized Mechanism 1: H+/K+-ATPase Inhibition

Several structural analogs of this compound have been identified as inhibitors of H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. This suggests that the target compound may also function as a proton pump inhibitor (PPI).

Comparative Analysis

The performance of this compound would be compared against a standard PPI, such as Omeprazole. The key metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (in vitro)Reference Compound
This compoundH+/K+-ATPaseData Not AvailableOmeprazole
OmeprazoleH+/K+-ATPase~1.1 µM - 5.8 µM-

Note: The IC50 for Omeprazole can vary depending on the specific assay conditions.[1][2]

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory effect of a test compound on H+/K+-ATPase activity.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric mucosal vesicles containing H+/K+-ATPase are prepared from porcine or rabbit stomachs through a series of homogenization and centrifugation steps.[3]

2. ATPase Activity Assay:

  • The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by measuring the amount of inorganic phosphate (Pi) released.[4]

  • The reaction mixture typically contains the enzyme preparation, a buffer solution (e.g., Tris-HCl), MgCl2, and KCl to stimulate the enzyme.[5][6]

  • The reaction is initiated by the addition of ATP.[5]

3. Inhibition Measurement:

  • The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or the reference compound (Omeprazole) before the addition of ATP.[2][6]

  • The reaction is stopped after a defined incubation period (e.g., 30 minutes at 37°C) by adding an acid solution like trichloroacetic acid.[5][7]

  • The amount of released inorganic phosphate is determined colorimetrically using a spectrophotometer.[7]

4. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Experimental Workflow: H+/K+-ATPase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis vesicles Prepare H+/K+-ATPase rich vesicles preincubation Pre-incubate vesicles with test compounds vesicles->preincubation compound Prepare serial dilutions of This compound and Omeprazole compound->preincubation reaction Initiate reaction with ATP preincubation->reaction incubation Incubate at 37°C reaction->incubation stop Stop reaction with trichloroacetic acid incubation->stop measure Measure inorganic phosphate released stop->measure calculate Calculate % inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for H+/K+-ATPase Inhibition Assay.

Hypothesized Mechanism 2: Modulation of the STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been reported to possess anti-inflammatory properties by modulating key signaling pathways, including the STAT3/NF-κB pathway.[8][9] This pathway is crucial in regulating the expression of pro-inflammatory genes such as iNOS and COX-2. It is hypothesized that this compound may exert its effects by inhibiting this pathway.

Comparative Analysis

To validate this hypothesis, the effect of this compound on the STAT3/NF-κB pathway would be compared with a known NF-κB inhibitor, such as BAY 11-7082. The comparison would involve measuring the inhibition of key downstream effectors of this pathway.

CompoundTarget Pathway ComponentMeasurementReference Compound
This compoundSTAT3 Phosphorylation% reduction in p-STAT3 levelsBAY 11-7082
NF-κB ActivityIC50 for inhibition of reporter gene
iNOS/COX-2 ExpressionFold change in mRNA levels
BAY 11-7082NF-κB ActivityInhibits IκBα phosphorylation-
Suppresses NF-κB translocation

BAY 11-7082 is known to inhibit the phosphorylation of IκBα, which is a critical step in the activation of NF-κB.[10][11]

Signaling Pathway Diagram

G Hypothesized STAT3/NF-κB Signaling Pathway cluster_nucleus cytokine Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) receptor Cytokine Receptor cytokine->receptor tnf_receptor TNF Receptor cytokine->tnf_receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to ikk IKK tnf_receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases active_nfkb Active NF-κB nfkb->active_nfkb active_nfkb->nucleus translocates to gene_expression Gene Expression (iNOS, COX-2) nucleus->gene_expression compound This compound compound->p_stat3 inhibits? compound->active_nfkb inhibits?

Caption: Hypothesized inhibition of the STAT3/NF-κB pathway.

Experimental Protocols

1. Western Blot for STAT3 Phosphorylation:

  • Objective: To determine if the compound inhibits the phosphorylation of STAT3.

  • Procedure:

    • Culture suitable cells (e.g., cancer cell lines with active STAT3 signaling) and treat them with the test compound or a vehicle control.[12]

    • Stimulate the cells with a known STAT3 activator like Interleukin-6 (IL-6) to induce STAT3 phosphorylation.[12]

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).[12]

    • Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.[13][14]

    • Use a secondary antibody conjugated to an enzyme (like HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[12]

    • Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

2. NF-κB Reporter Assay:

  • Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

  • Procedure:

    • Use a cell line that is stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.[15]

    • Seed the cells in a multi-well plate and treat them with the test compound or a reference inhibitor (e.g., BAY 11-7082).

    • Stimulate the cells with an NF-κB activator like TNF-α or PMA.

    • After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.[16]

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

3. Quantitative PCR (qPCR) for iNOS and COX-2 Expression:

  • Objective: To measure the effect of the compound on the expression of NF-κB target genes.

  • Procedure:

    • Treat cells with the test compound and stimulate them with an inflammatory agent (e.g., LPS) to induce iNOS and COX-2 expression.

    • Isolate total RNA from the cells and reverse transcribe it into cDNA.[17][18]

    • Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.[19][20]

    • Analyze the relative changes in mRNA expression levels to determine if the compound suppresses the expression of these pro-inflammatory genes.

G Experimental Workflow: STAT3/NF-κB Pathway Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed cells treat_compound Treat with test compound and/or activator (e.g., IL-6, TNF-α) seed_cells->treat_compound western_blot Western Blot (p-STAT3, Total STAT3) treat_compound->western_blot reporter_assay NF-κB Luciferase Reporter Assay treat_compound->reporter_assay qpcr qPCR (iNOS, COX-2 mRNA) treat_compound->qpcr quantify_protein Quantify protein levels western_blot->quantify_protein measure_luminescence Measure luminescence reporter_assay->measure_luminescence analyze_mrna Analyze relative mRNA expression qpcr->analyze_mrna

References

Comparative Analysis of 2,7-Dimethylimidazo[1,2-a]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their performance as antituberculosis agents, kinase inhibitors, and antagonists of G-protein coupled receptors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of this versatile chemical scaffold.

Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds have shown significant activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[1]

Table 1: Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

CompoundReplicating Mtb MIC₉₀ (µM)Non-replicating Mtb MIC₉₀ (µM)MDR-Mtb MIC₉₀ (µM)XDR-Mtb Activity Range (µM)Cytotoxicity (Vero cells) IC₅₀ (µM)
Set of nine analogs0.4–1.90.4–1.90.07–2.20.07–0.14>128

Key SAR Insights: The core 2,7-dimethylimidazo[1,2-a]pyridine scaffold is crucial for the antitubercular activity. Modifications at the 3-position with various carboxamides have led to the development of potent analogs. The high therapeutic index, indicated by the low cytotoxicity against Vero cells, underscores the potential of this series for further development.[1]

Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

The imidazo[1,2-a]pyridine core has been successfully exploited to develop inhibitors of various kinases, which are critical targets in cancer therapy.

A notable example is the discovery of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (Compound 2a) as a PI3K p110α inhibitor.[2] Optimization of this lead compound led to analogs with significantly improved potency and selectivity.

Table 2: PI3K p110α Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

CompoundPI3K p110α IC₅₀ (µM)Cell Proliferation (A375 cells) IC₅₀ (µM)Cell Proliferation (HeLa cells) IC₅₀ (µM)
2a 0.67--
2g 0.0018--
12 0.00280.140.21

Key SAR Insights:

  • The initial hit, compound 2a , demonstrated micromolar activity.

  • Optimization of the substituents on the imidazo[1,2-a]pyridine core led to a more than 300-fold increase in inhibitory activity, as seen with compound 2g .[2]

  • Further structural modifications, resulting in the thiazole derivative 12 , maintained potent p110α inhibitory activity while exhibiting high selectivity over other PI3K isoforms.[2]

  • Compound 12 also demonstrated cellular activity by inhibiting the proliferation of A375 and HeLa cancer cell lines.[2]

Novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR signaling pathway, a key pathway in cancer cell survival and proliferation.[3]

Key SAR Insights:

  • Certain imidazo[1,2-a]pyridine analogs can induce a decrease in the phosphorylation of AKT and its downstream target mTOR in cancer cells.[3] This highlights the potential of this scaffold to target critical cancer signaling pathways.

Imidazo-pyridinium Analogs as Neuropeptide S Receptor (NPSR) Antagonists

The versatility of the imidazo[1,2-a]pyridine scaffold extends to targeting G-protein coupled receptors. A series of imidazo-pyridinium analogs have been identified as antagonists of the Neuropeptide S Receptor (NPSR).

Table 3: NPSR Antagonistic Activity of Imidazo-pyridinium Analogs

CompoundcAMP Assay IC₅₀ (µM)Ca²⁺ Assay IC₅₀ (µM)
7 (resynthesized)Similar to HTS dataSimilar to HTS data
12b (with 2-methyl)--
12d (desmethyl)3 to 25-fold less active than 12b-
13a (with 2-methyl)--
13b (desmethyl)3 to 25-fold less active than 13a-

Key SAR Insights:

  • The 2-methyl group on the imidazopyridine core is critical for antagonistic activity. Its removal leads to a significant reduction in potency.[4]

  • The thiophosphorus moiety is also sensitive to structural changes, indicating its importance for receptor binding.[4]

Experimental Protocols

In vitro Antituberculosis Activity Assay

M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC. Compounds were dissolved in DMSO and tested in a 96-well microplate format. The minimum inhibitory concentration (MIC₉₀) was determined as the lowest concentration of the compound that inhibited 90% of the bacterial growth after a 7-day incubation at 37°C.[1]

PI3K p110α Scintillation Proximity Assay

The inhibitory activity against PI3K p110α was determined using a scintillation proximity assay. The assay measures the phosphorylation of phosphatidylinositol. The reaction was carried out in the presence of the test compound, and the IC₅₀ value was calculated as the concentration of the compound that resulted in 50% inhibition of the enzyme activity.[2]

Cell Proliferation Assay

A375 and HeLa cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the MTT assay. The IC₅₀ value was determined as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[2][3]

NPSR cAMP and Calcium Mobilization Assays

The antagonistic activity of the compounds on the Neuropeptide S receptor was evaluated using a cAMP assay and a calcium mobilization assay in a cell line expressing the receptor. The IC₅₀ values were determined by measuring the ability of the compounds to inhibit the NPS-induced increase in intracellular cAMP and calcium levels.[4]

Visualizations

Below are diagrams illustrating key concepts related to the structure-activity relationship of 2,7-dimethylimidazo[1,2-a]pyridine analogs.

SAR_Summary cluster_scaffold Core Scaffold cluster_activities Biological Activities cluster_modifications Key Structural Modifications Scaffold 2,7-Dimethylimidazo[1,2-a]pyridine Anti_TB Antitubercular Scaffold->Anti_TB R = 3-Carboxamide Kinase_Inhibition Kinase Inhibition Scaffold->Kinase_Inhibition Various Substitutions NPSR_Antagonism NPSR Antagonism Scaffold->NPSR_Antagonism Quaternization & 3-Substitution Pos3 3-Carboxamide Pos3->Anti_TB Pos2_Methyl 2-Methyl Group Pos2_Methyl->NPSR_Antagonism Thiazole Thiazole Derivative Thiazole->Kinase_Inhibition

Caption: Overview of the diverse biological activities stemming from the 2,7-dimethylimidazo[1,2-a]pyridine scaffold and key structural modifications influencing these activities.

PI3K_Pathway PI3K PI3K AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., Cmpd 12) Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Primary_Assay Primary Screening (e.g., Enzyme Assay) Synthesis->Primary_Assay Cellular_Assay Cell-based Assays (e.g., Proliferation, Cytotoxicity) Primary_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the discovery and optimization of 2,7-dimethylimidazo[1,2-a]pyridine analogs as therapeutic agents.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The positional isomerism within this scaffold, particularly the substitution at the C-2, C-3, and on the pyridine ring, plays a crucial role in determining the pharmacological profile of the resulting molecules. This guide provides a comparative analysis of the biological activities of various imidazo[1,2-a]pyridine isomers, with a focus on their anticancer and enzyme inhibitory properties, supported by experimental data from peer-reviewed studies.

Comparative Biological Activity

The substitution pattern on the imidazo[1,2-a]pyridine ring system significantly influences the biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2, C-3, C-6, and C-8 positions can drastically alter the potency and selectivity of these compounds as anticancer agents and enzyme inhibitors.

Anticancer Activity

Studies have demonstrated that the positioning of substituents on the imidazo[1,2-a]pyridine core is a key determinant of cytotoxic activity against various cancer cell lines.

A series of 3-aminoimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer effects. In these compounds, the nature of the substituent at the C-2 position and the amine at the C-3 position are critical for activity. For instance, a compound with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated high inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 value of 4.15 µM.[1] In the same study, a derivative with a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position showed notable cytotoxicity against the B16F10 melanoma cell line (IC50 = 21.75 µM).[1]

Another study on 2-arylimidazo[1,2-a]pyridinyl-3-amines also highlighted the importance of the substitution pattern. While specific direct isomeric comparisons were not the focus, the variation in activity with different substituents at C-2 and C-3 underscores the sensitivity of the scaffold to positional changes.

Furthermore, the introduction of a pyrimidine ring at the 3-position of the imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers. These 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent IC50 values in the nanomolar range against imatinib-resistant tumor cells.[2]

The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine isomers from a comparative study.

Compound IDC-2 SubstituentC-3 SubstituentCancer Cell LineIC50 (µM)
12 4-Nitrophenylp-ChlorophenylaminoHT-29 (Colon)4.15 ± 2.93
18 2,4-Difluorophenylp-ChlorophenylaminoHT-29 (Colon)10.11 ± 0.70
11 Indolep-ChlorophenylaminoHT-29 (Colon)18.34 ± 1.22
14 4-Tolylp-ChlorophenylaminoB16F10 (Melanoma)21.75 ± 0.81
18 2,4-Difluorophenylp-ChlorophenylaminoB16F10 (Melanoma)14.39 ± 0.04
Enzyme Inhibitory Activity

Imidazo[1,2-a]pyridine derivatives have been extensively explored as inhibitors of various kinases, with the isomeric substitution pattern playing a critical role in determining potency and selectivity.

PI3K/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a key regulator of cell growth and survival and is often dysregulated in cancer. Several studies have focused on developing imidazo[1,2-a]pyridine-based inhibitors of this pathway.

One study explored 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. A systematic SAR study revealed that modifications at these positions significantly impacted inhibitory activity. While a direct comparison with 3-substituted isomers was not performed in this study, the data underscores the importance of substitution on the pyridine ring for potent PI3Kα inhibition.

Another study focused on 3-substituted imidazo[1,2-a]pyridines as novel PI3K p110α inhibitors. A lead compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified with an IC50 of 0.67 µM. Optimization of substituents on this scaffold led to a more than 300-fold increase in inhibitory activity.

The following table presents data on the PI3Kα inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDSubstituentsTargetIC50 (µM)
2a 2-methyl, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}PI3K p110α0.67
2g Optimized substituents from 2aPI3K p110α0.0018
12 Thiazole derivative from 2gPI3K p110α0.0028

Other Kinase Inhibition:

Imidazo[1,2-a]pyridines have also been investigated as inhibitors of other kinases. For example, a series of 2,3-disubstituted imidazo[1,2-a]pyridines were evaluated for their antiparasitic and anti-inflammatory properties. While not a direct comparison of anticancer activity, this study highlights the broad biological potential of this scaffold based on its substitution pattern.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of imidazo[1,2-a]pyridine isomers.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine isomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, add the test compounds (imidazo[1,2-a]pyridine isomers) at various concentrations.

  • Enzyme and Substrate Addition: Add the PI3Kα enzyme and its substrate (e.g., PIP2) to the wells.

  • ATP Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Determine the IC50 values of the compounds by plotting the luminescence signal against the compound concentration.[4]

Wnt/β-catenin Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with the imidazo[1,2-a]pyridine isomers at various concentrations. Include a positive control (e.g., Wnt3a conditioned medium) and a negative control.

  • Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control to determine the inhibitory effect of the compounds on the Wnt/β-catenin pathway.[5]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for understanding the context and methodology of the research.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Isomers Imidazopyridine->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Imidazopyridine Imidazo[1,2-a]pyridine Isomers Imidazopyridine->DestructionComplex Modulation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Canonical Wnt/β-catenin Signaling Pathway

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Kinase_Assay Enzyme Inhibition (Kinase Assay) Characterization->Kinase_Assay Reporter_Assay Signaling Pathway (Reporter Assay) Characterization->Reporter_Assay MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Reporter_Assay->SAR IC50->SAR

General Experimental Workflow

References

A Comparative Analysis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives and Isoniazid in Anti-Tuberculosis Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative anti-mycobacterial activity of the promising imidazo[1,2-a]pyridine scaffold and the frontline anti-tuberculosis drug, isoniazid.

This guide provides a comprehensive comparison of the efficacy of derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and the well-established anti-tuberculosis drug, isoniazid. While direct efficacy data for this compound is not extensively available in the reviewed literature, significant research has focused on its more potent carboxamide derivatives. This comparison, therefore, evaluates these active derivatives against isoniazid, offering insights into their potential as next-generation anti-tubercular agents.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of isoniazid and various potent derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide against Mycobacterium tuberculosis (Mtb) H37Rv, the standard laboratory strain. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency, representing the lowest concentration that inhibits visible bacterial growth.

CompoundTarget/Mechanism of ActionMIC against Mtb H37Rv (μg/mL)MIC against Mtb H37Rv (μM)Citation
Isoniazid Inhibition of mycolic acid synthesis0.015 - 0.060.11 - 0.44
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivative 1 Not fully elucidated, potentially novel target<0.035 μM (as reported)<0.035[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivative 2 Not fully elucidated, potentially novel target0.027Not Reported[2]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivative 3 Not fully elucidated, potentially novel target0.0625Not Reported[2]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivative 4 Not fully elucidated, potentially novel target12.5Not Reported[3]

Note: The reviewed literature primarily focuses on the anti-tuberculosis activity of the carboxamide derivatives of this compound, as the carboxylic acid moiety itself is often a precursor in the synthesis of more potent analogues. The data presented for the imidazo[1,2-a]pyridine scaffold reflects the efficacy of these optimized derivatives.

Mechanism of Action

Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis

Isoniazid is a cornerstone of tuberculosis treatment and functions as a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[4] The activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG.[4] Once activated, isoniazid forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase II (FAS-II) pathway.[4][5] This inhibition blocks the synthesis of mycolic acids, essential components of the unique and robust mycobacterial cell wall, ultimately leading to bacterial cell death.[4]

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) Isoniazid->KatG Activated_INH Activated Isoniazid (Isonicotinic acyl radical) INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct KatG->Activated_INH Activation NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Bacterial Cell Death InhA->Cell_Wall_Disruption Inhibition leads to Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Isoniazid's mechanism of action.
2,7-Dimethylimidazo[1,2-a]pyridine Derivatives: A Potentially Novel Mechanism

The precise mechanism of action for the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives is still under investigation. However, their potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis suggests that they may act on a novel target, distinct from those of existing anti-tubercular drugs.[6] This is a significant advantage in the fight against drug-resistant tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.[7][8] It is a reliable, low-cost, and high-throughput method.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds and control drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Sterile distilled water

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a standardized concentration (e.g., McFarland standard 1). This is further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

  • Drug Dilution: Test compounds and control drugs are serially diluted in 7H9 broth directly in the 96-well plates. A drug-free control well is included.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the drug dilutions. The final volume in each well is 200 µL.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Re-incubation: The plates are re-incubated at 37°C for 24 hours.

  • Reading Results: The color change is observed visually. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

MABA_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Drug_Dilution Perform Serial Drug Dilutions in 96-well Plate Drug_Dilution->Inoculate Incubate_1 Incubate at 37°C for 5-7 Days Inoculate->Incubate_1 Add_Alamar Add Alamar Blue Reagent Incubate_1->Add_Alamar Incubate_2 Incubate at 37°C for 24 Hours Add_Alamar->Incubate_2 Read_Results Read Results (Color Change) Incubate_2->Read_Results End End Read_Results->End

Experimental workflow for MABA.

Conclusion

Isoniazid remains a critical first-line drug for tuberculosis treatment due to its high potency against drug-susceptible strains. However, the rise of drug resistance necessitates the development of new therapeutic agents. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold represents a promising class of compounds with exceptional in vitro activity against both drug-sensitive and, importantly, drug-resistant strains of M. tuberculosis. Their potentially novel mechanism of action makes them attractive candidates for further preclinical and clinical development. Future research should focus on elucidating their precise molecular target and evaluating their in vivo efficacy and safety profiles. This comparative guide provides a foundation for researchers to understand the current landscape and potential of these emerging anti-tubercular agents.

References

Comparative Analysis of the Cross-Reactivity Profile of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of the novel kinase inhibitor, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, with established alternatives. The data presented herein is based on a compilation of established experimental protocols and representative data from the scientific literature to provide a framework for evaluating kinase inhibitor selectivity.

Introduction

This compound is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets, most notably protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical area of drug development.[3]

A key challenge in the development of kinase inhibitors is achieving target selectivity. The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, which can result in toxicity or unforeseen pharmacological activities.[4] Therefore, a thorough assessment of an inhibitor's cross-reactivity is paramount.

This guide focuses on the hypothetical primary target of this compound as Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression.[1][5] Its cross-reactivity will be compared against Alisertib (MLN8237), a well-characterized, selective Aurora Kinase A inhibitor, and a hypothetical pan-kinase inhibitor to illustrate a broad reactivity profile.[2][6][7]

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is often assessed by screening it against a large panel of kinases. The data below represents a hypothetical outcome of such a screen, comparing our compound of interest with Alisertib and a pan-kinase inhibitor.

Kinase TargetThis compound (IC50, nM)Alisertib (MLN8237) (IC50, nM)[2]Pan-Kinase Inhibitor (Hypothetical) (IC50, nM)
Aurora Kinase A 15 1.2 25
Aurora Kinase B450396.550
Aurora Kinase C800>100075
VEGFR21200>10,000100
PDGFRβ2500>10,000150
ABL1>10,000>10,00080
SRC5000>10,000120
LCK8000>10,000200

Table 1: Comparative IC50 Values Against a Panel of Kinases. Lower IC50 values indicate higher potency. The data for this compound and the pan-kinase inhibitor are hypothetical.

Signaling Pathway of Aurora Kinase A

Aurora Kinase A is a key regulator of mitosis. Its signaling cascade is critical for centrosome maturation, spindle assembly, and proper chromosome segregation. Inhibition of AURKA leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B/CDK1 AURKA Aurora Kinase A CyclinB_CDK1->AURKA Activates PLK1 PLK1 AURKA->PLK1 Phosphorylates Spindle_Assembly Bipolar Spindle Assembly AURKA->Spindle_Assembly TPX2 TPX2 TPX2->AURKA Binds and Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Inhibition leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor This compound Alisertib Inhibitor->AURKA

Caption: Simplified signaling pathway of Aurora Kinase A during mitosis and the point of intervention by inhibitors.

Experimental Protocols

To ensure objective and reproducible cross-reactivity profiling, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8]

Materials:

  • Recombinant human Aurora Kinase A (and other kinases for profiling)

  • Kinase-specific peptide substrate (e.g., Kemptide for AURKA)[9]

  • ATP solution

  • Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • Test compounds (this compound, Alisertib, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2.5 µL of the test compound dilution or DMSO (for control).

  • Add 5 µL of a mix containing the kinase substrate and ATP in kinase assay buffer.

  • Initiate the reaction by adding 2.5 µL of the diluted kinase enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10][11]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for the target protein (e.g., anti-AURKA) and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Quantify the protein concentration in the soluble fraction.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization Characterization & Optimization cluster_Preclinical Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination (Biochemical Assay) Hit_Compounds->IC50 Kinome_Scan Kinome-wide Selectivity Profiling (e.g., KiNativ, KinomeScan) IC50->Kinome_Scan CETSA Target Engagement (Cellular Thermal Shift Assay) Kinome_Scan->CETSA Cell_Based_Assays Cell-Based Potency Assays (e.g., p-Histone H3) CETSA->Cell_Based_Assays Lead_Candidate Lead Candidate Cell_Based_Assays->Lead_Candidate In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Candidate->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Caption: A generalized experimental workflow for the development of a kinase inhibitor, from initial screening to preclinical studies.

Conclusion

The comprehensive evaluation of a kinase inhibitor's cross-reactivity is a critical step in its development. This guide provides a framework for comparing the selectivity profile of this compound against other kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a detailed understanding of a compound's on-target and off-target activities, which is essential for predicting its therapeutic potential and potential side effects. The provided experimental protocols and workflows serve as a foundation for the rigorous assessment of novel kinase inhibitors.

References

Benchmarking 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Against Known Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid against established second and third-generation Anaplastic Lymphoma Kinase (ALK) inhibitors. The imidazo[1,2-a]pyridine scaffold has been identified as a promising core structure for kinase inhibitors, suggesting the potential of its derivatives as targeted therapeutic agents. This document aims to contextualize the performance of this compound by benchmarking its inhibitory activity against clinically approved drugs, supported by detailed experimental protocols for reproducibility.

Introduction to ALK Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion oncogene), becomes a potent driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive NSCLC. However, the emergence of resistance mutations necessitates the continued development of novel, potent, and selective ALK inhibitors.

The subject of this guide, this compound, belongs to a class of heterocyclic compounds that have shown promise in the inhibition of various kinases. This analysis, therefore, evaluates its potential as an ALK inhibitor by comparing its (hypothetical) inhibitory concentration with that of leading, clinically-approved ALK inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of this compound was benchmarked against a panel of well-established ALK inhibitors. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values obtained from biochemical assays, providing a direct comparison of enzymatic inhibition.

CompoundTypeTargetIC50 (nM) - Biochemical Assay
This compound Investigational ALK 15.5 (Hypothetical)
CeritinibSecond-Generation TKIALK, ROS10.15[1]
AlectinibSecond-Generation TKIALK, RET1.9[1][2]
BrigatinibSecond-Generation TKIALK, ROS10.6
LorlatinibThird-Generation TKIALK, ROS10.7 (Ki)[1]

Note: The IC50 value for this compound is hypothetical and presented for comparative purposes within the context of this guide.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the ALK signaling pathway and the workflow of a typical kinase inhibition assay.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand ALK ALK Receptor Ligand->ALK P1 P ALK->P1 P2 P ALK->P2 STAT3 STAT3 ALK->STAT3 RAS RAS P1->RAS PI3K PI3K P2->PI3K P3 P P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor ALK Inhibitor Inhibitor->ALK

Simplified ALK signaling pathway and point of inhibition.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Kinase Buffer - ALK Enzyme - Substrate (e.g., Casein) - ATP Start->Reagents Inhibitor Prepare Inhibitor Dilutions: - this compound - Control Inhibitors Start->Inhibitor Plate Plate Components: 1. Inhibitor/DMSO 2. ALK Enzyme 3. Substrate/ATP Mix Reagents->Plate Inhibitor->Plate Incubate Incubate at Room Temperature Plate->Incubate Detect Detect Kinase Activity: - Add ADP-Glo™ Reagent - Incubate - Add Kinase Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Read->Analyze End End Analyze->End

Workflow for a biochemical ALK kinase inhibition assay.

Experimental Protocols

The following protocols outline the methodologies for determining the inhibitory activity of test compounds against ALK in both biochemical and cell-based assays.

Biochemical ALK Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials:

    • Recombinant human ALK enzyme

    • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

    • Substrate (e.g., 0.1 µg/µL Casein)

    • ATP (at a concentration near the Km for ALK)

    • Test compounds (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white opaque plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

    • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (for control wells).

    • Add 2 µL of ALK enzyme solution (prepared in Kinase Buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[3]

    • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[3]

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity. Data is then plotted as percent inhibition versus compound concentration to determine the IC50 value.

Cell-Based ALK Inhibition Assay (Phospho-ALK Quantification)

This assay measures the ability of a compound to inhibit ALK autophosphorylation in a cellular context.

  • Materials:

    • ALK-positive cancer cell line (e.g., NB39-nu, NB1 neuroblastoma cells)[4]

    • Cell culture medium and supplements

    • Test compounds (serially diluted in DMSO)

    • Lysis buffer

    • Phospho-ALK specific antibodies and total ALK antibodies

    • Assay platform (e.g., Western Blot, Meso Scale Discovery)

  • Procedure:

    • Seed ALK-positive cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a defined period (e.g., 6 hours).[4]

    • After treatment, wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of each cell lysate.

    • Quantify the levels of phosphorylated ALK and total ALK using an appropriate method:

      • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ALK and total ALK.

      • MSD Immunoassay: Utilize a sandwich immunoassay format with capture antibodies for total ALK and detection antibodies for phosphorylated ALK to achieve high sensitivity and throughput.[5]

    • Normalize the phosphorylated ALK signal to the total ALK signal.

    • Plot the percentage of ALK phosphorylation inhibition against the compound concentration to calculate the cellular IC50 value.

Conclusion

This guide positions this compound as a compound of interest for ALK inhibition, based on the established activity of its core scaffold. The provided (hypothetical) data allows for a preliminary benchmark against potent, clinically relevant ALK inhibitors. The detailed experimental protocols offer a clear framework for researchers to conduct their own evaluations and validate these findings. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

in vivo validation of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of imidazo[1,2-a]pyridine-based compounds. The following sections detail the in vivo performance of derivatives with antimicrobial, anti-inflammatory, and anticancer properties, comparing them with established alternative treatments.

Antimicrobial Activity: Imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium avium

A series of imidazo[1,2-a]pyridine-3-carboxamides (IAPs) has been identified as potent antimicrobial agents against Mycobacterium avium, a pathogen of increasing clinical concern. The lead compound, ND-10885, has shown significant efficacy in a mouse infection model.[1]

Comparative Efficacy Data

The in vivo efficacy of ND-10885 was evaluated in a mouse model of M. avium infection and compared with the standard-of-care antibiotic, rifampin. The data demonstrates a significant reduction in bacterial load in key organs.[1]

CompoundDosageOrganMean Log10 CFU Reduction (± SEM) vs. Untreated
ND-10885 100 mg/kg/dayLung1.2 ± 0.2
Spleen1.5 ± 0.3
Liver1.4 ± 0.2
Rifampin 10 mg/kg/dayLung1.3 ± 0.2
Spleen1.6 ± 0.3
Liver1.5 ± 0.3
ND-10885 + Rifampin 100 mg/kg/day + 10 mg/kg/dayLung1.8 ± 0.3

Data synthesized from studies on imidazo[1,2-a]pyridine-3-carboxamides against M. avium.[1]

Experimental Protocol: M. avium Infection Mouse Model
  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Infection: Intravenous injection of 1 x 10^7 CFU of M. avium strain 101.

  • Treatment: Treatment was initiated one day post-infection and administered daily via oral gavage for 4 weeks.

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • ND-10885 (100 mg/kg).

    • Rifampin (10 mg/kg).

    • Combination of ND-10885 and Rifampin.

  • Outcome Measurement: At the end of the treatment period, mice were euthanized, and lungs, spleen, and liver were homogenized for bacterial load enumeration by plating serial dilutions on 7H11 agar plates. Colony-forming units (CFU) were counted after incubation.

Anti-Inflammatory Activity: Imidazo[1,2-a]pyridine Derivatives as COX-2 and STAT3/NF-κB Modulators

Imidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents through different mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and modulation of the STAT3/NF-κB signaling pathway.

Comparative Analgesic Activity of COX-2 Inhibitors

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives has been synthesized and evaluated for their in vivo analgesic effects, demonstrating potent activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2]

CompoundED50 (mg/kg) in Acetic Acid-Induced Writhing Test
Compound 5n 10.2
Compound 5r 8.5
Indomethacin (Reference) 5.0

ED50 represents the dose required to produce a 50% reduction in writhing episodes.[2]

Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Mice are fasted for 12 hours prior to the experiment with free access to water.

    • Test compounds or vehicle are administered orally 60 minutes before the induction of writhing.

    • Writhing is induced by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 is determined by regression analysis.

Modulation of the STAT3/NF-κB Signaling Pathway

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[3][4] While in vivo data for MIA is pending, the signaling pathway provides a basis for its potential anti-inflammatory and anticancer activities.

STAT3_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IL6 IL-6 IL6R IL-6R IL6->IL6R MyD88 MyD88 TLR4->MyD88 JAK JAK IL6R->JAK IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation iNOS iNOS NFkB_nucleus->iNOS transcription COX2 COX-2 NFkB_nucleus->COX2 transcription Inflammatory_Cytokines Inflammatory Cytokines NFkB_nucleus->Inflammatory_Cytokines transcription STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization pSTAT3_dimer->iNOS transcription pSTAT3_dimer->COX2 transcription pSTAT3_dimer->Inflammatory_Cytokines transcription MIA MIA (Imidazo[1,2-a]pyridine derivative) MIA->IKK inhibits MIA->pSTAT3 inhibits phosphorylation

Caption: MIA inhibits the STAT3/NF-κB signaling pathway.

Anticancer Activity: Imidazo[1,2-a]pyridine Derivatives in Oncology

The imidazo[1,2-a]pyridine scaffold is a key component of several developmental anticancer agents, targeting various pathways involved in tumor growth and proliferation.

Inhibition of Nek2 Kinase

Novel imidazo[1,2-a]pyridine derivatives, MBM-17S and MBM-55S, have been identified as potent inhibitors of Nek2 kinase, a protein involved in cell cycle regulation. These compounds have demonstrated significant in vivo antitumor activity in a mouse xenograft model.[5][6]

CompoundDosageTumor Growth Inhibition (%)Animal Model
MBM-17S 50 mg/kg, i.p., daily~60%A549 lung cancer xenograft
MBM-55S 50 mg/kg, i.p., daily~65%A549 lung cancer xenograft

Data represents approximate tumor growth inhibition compared to vehicle control.[5][6]

Experimental Protocol: Human Tumor Xenograft Model
  • Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Tumor Implantation: 5 x 10^6 A549 human lung carcinoma cells are subcutaneously injected into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. The compounds are administered intraperitoneally (i.p.) daily.

  • Outcome Measurement: Tumor volume is measured every 2-3 days with calipers and calculated using the formula: (length × width²)/2. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

Experimental_Workflow_Xenograft start Start cell_culture A549 Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth (100-150 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Treatment (i.p.) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for a typical in vivo xenograft study.

Targeting Oncogenic KRAS

A novel imidazo[1,2-a]pyridine derivative, I-11, has been identified as a potent covalent inhibitor of KRAS G12C, a common mutation in various cancers. Preliminary studies indicate its potential as a lead compound for treating KRAS-mutant tumors.[7] Further in vivo validation of I-11 is anticipated to provide more definitive evidence of its therapeutic efficacy.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutics. While the specific compound 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid lacks extensive public in vivo data, the broader family of its derivatives has demonstrated compelling preclinical efficacy in antimicrobial, anti-inflammatory, and anticancer models. The comparative data and experimental protocols presented in this guide highlight the potential of this chemical class and provide a valuable resource for researchers in the field of drug discovery and development. Further investigations are warranted to fully elucidate the therapeutic potential of these promising compounds in clinical settings.

References

Comparative Analysis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of peer-reviewed studies on various derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid and related analogs. While direct comparative studies on 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are limited, this document synthesizes available data on structurally related compounds to offer insights into their therapeutic potential and structure-activity relationships. The information is intended to aid researchers in the design and development of novel therapeutics based on this versatile scaffold.

Overview of Biological Activities

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for a multitude of therapeutic applications. The core structure has been functionalized at various positions, with modifications at the 3-position, often involving a carboxylic acid or its bioisosteres, proving critical for various biological activities. Key therapeutic areas where these compounds have shown promise include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration.

A recent study reported the synthesis and cytotoxic evaluation of a series of 3-aminoimidazo[1,2-a]pyridine compounds against various cancer cell lines.[1] Notably, compounds with specific substitutions at the C-2 and C-3 positions demonstrated significant inhibitory activity. For instance, a derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position exhibited the highest inhibitory activity against the HT-29 human colon cancer cell line.[1]

Another investigation into novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) revealed their anticancer effects against the HCC1937 breast cancer cell line.[2] These compounds were found to induce cell cycle arrest and apoptosis, with IP-5 showing a strong cytotoxic impact.[2] The study suggested that the anticancer activity is mediated through the modulation of the Akt signaling pathway and induction of both extrinsic and intrinsic apoptotic pathways.[2]

Quantitative Comparison of Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound with C-2 nitro and C-3 p-chlorophenyl groupHT-29 (Colon)4.15 ± 2.93[1]
Imidazopyridine 18 (C-2 2,4-difluorophenyl, C-3 p-chlorophenyl amine)B16F10 (Melanoma)14.39 ± 0.04[1]
Imidazopyridine 18HT-29 (Colon)10.11 ± 0.70[1]
Imidazopyridine 12 (C-2 nitro, C-3 p-chlorophenyl)MCF-7 (Breast)30.88 ± 14.44[1]
IP-5HCC1937 (Breast)45[2]
IP-6HCC1937 (Breast)47.7[2]
IP-7HCC1937 (Breast)79.6[2]
Experimental Protocols: Anticancer Activity Assessment

Cell Viability (MTT) Assay: The cytotoxic effects of the imidazo[1,2-a]pyridine compounds on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cancer cells (e.g., HCC1937) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds (e.g., 0.0 µM to 100.0 µM) for a specified period (e.g., 48 hours).

  • Following treatment, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[2]

Western Blot Analysis: To investigate the mechanism of action, Western blot analysis was performed to detect the levels of key proteins involved in cell cycle and apoptosis.[2]

  • Cancer cells were treated with the imidazo[1,2-a]pyridine compounds.

  • Total protein was extracted from the cells and quantified.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, caspases, PARP, pAKT).

  • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands were visualized using a chemiluminescence detection system.[2]

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell IP_compound Imidazo[1,2-a]pyridine Compound (e.g., IP-5) Akt Akt IP_compound->Akt Inhibits phosphorylation pAkt pAkt (Active) p53 p53 p21 p21 p53->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase8 Caspase-8 Caspase7 Caspase-7 Caspase8->Caspase7 PARP PARP Caspase7->PARP Apoptosis Apoptosis Caspase7->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Proposed mechanism of anticancer activity of imidazo[1,2-a]pyridine compounds.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine carboxylic acid derivatives have also been evaluated for their anti-inflammatory properties. A study involving docking analysis and in vivo evaluation indicated that these compounds can bind to cyclooxygenase (COX-1 and COX-2) enzymes.[3][4] Specifically, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid was found to preferentially inhibit COX-2.[3][4] In carrageenan-induced edema models, certain derivatives inhibited edema more effectively than the standard drug indomethacin and showed a better gastric safety profile.[3][4]

More recently, a novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), was investigated for its anti-inflammatory effects in breast and ovarian cancer cell lines.[5] This study demonstrated that the compound exerts its anti-inflammatory action by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[5]

Quantitative Comparison of Anti-inflammatory Activity
Compound/DerivativeModelEffectReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidIn vitroPreferential COX-2 inhibition[3][4]
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced edemaMore efficient edema inhibition than indomethacin[3][4]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA)LPS-induced cancer cellsDecreased nitrite production[5]
Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats: This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • A group of rats is administered the test compound (e.g., 10 mg/kg) orally.

  • After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation.

  • The paw volume is measured at different time intervals before and after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Nitrite Production Assay (Griess Test): This in vitro assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by assessing the level of its stable metabolite, nitrite.[5]

  • Cells (e.g., MDA-MB-231 and SKOV3) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • The cells are then treated with different concentrations of the test compound.

  • After incubation, the cell culture supernatant is collected.

  • The Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

  • The concentration of nitrite is determined from a standard curve, and the percentage inhibition of nitrite production is calculated.[5]

Signaling Pathway Diagram

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT3 STAT3 TLR4->STAT3 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 STAT3->iNOS STAT3->COX2 NO NO (Nitric Oxide) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->NFkB Inhibits MIA->STAT3 Inhibits

Caption: Modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway by an imidazo[1,2-a]pyridine derivative.

Antitubercular and Other Activities

The imidazo[1,2-a]pyridine scaffold has also been a source of potent antitubercular agents. Structure-activity relationship studies on imidazo[1,2-a]pyridine-8-carboxamides have led to the identification of novel antimycobacterial leads.[6] Furthermore, other derivatives have been investigated for their antiulcer,[7] and antifungal activities.[8]

Conclusion

The imidazo[1,2-a]pyridine-3-carboxylic acid scaffold and its analogs represent a promising and versatile platform for the development of new therapeutic agents. The available literature, while not providing a direct comparison for this compound, offers valuable insights into the structure-activity relationships of this class of compounds. The anticancer and anti-inflammatory activities are particularly well-documented, with several derivatives showing potent in vitro and in vivo effects. Future research focusing on systematic comparative studies of specifically substituted derivatives, including the title compound, will be crucial for elucidating their full therapeutic potential and advancing them into clinical development. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate such future investigations.

References

Safety Operating Guide

Proper Disposal of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic aromatic compound, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]
Body Protection A laboratory coat or apron.[2]
Respiratory Generally not required with adequate ventilation; however, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or ventilation is poor.[2][3]

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid generating dust.[1]

  • Prevent contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated materials like gloves, weighing paper, and pipette tips, as hazardous waste.[5]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

2. Waste Collection and Containment:

  • Collect waste in a designated, compatible, and properly sealed container.[6][7] The container should be in good condition with a secure screw cap.[9]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[6][8]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][9]

  • The SAA should be inspected weekly for any signs of leakage.[9]

  • Keep the waste container closed at all times, except when adding waste.[5][9]

4. Request for Waste Pickup:

  • Once the waste container is full or is no longer being used, submit a hazardous waste collection request to your institution's EHS or equivalent department.[5][6]

  • Follow your institution's specific procedures for waste pickup.

Disposal of Empty Containers:

  • A container that has held this compound should be treated as hazardous waste.[5]

  • For a container to be considered non-hazardous and disposable as regular trash, it must be triple-rinsed.[5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]

  • After rinsing, deface all chemical labels on the container before disposing of it in the regular trash.[5]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Disposal Process cluster_2 Empty Container Disposal A Generate Waste (Pure compound or contaminated materials) B Collect in a Labeled, Compatible Hazardous Waste Container A->B Segregate Waste C Store in Designated Satellite Accumulation Area (SAA) B->C D Keep Container Closed Inspect Weekly C->D E Container Full or No Longer in Use D->E F Submit Hazardous Waste Pickup Request to EHS E->F Yes G EHS Collects Waste for Proper Disposal F->G H Triple-Rinse Empty Container I Collect Rinsate as Hazardous Waste H->I J Deface Labels H->J I->B Add to Waste K Dispose of Container in Regular Trash J->K

Caption: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.